Cleroindicin B
描述
Structure
3D Structure
属性
IUPAC Name |
4-hydroxy-4-(2-hydroxyethyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-6-5-8(11)3-1-7(10)2-4-8/h9,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSFMYCHPVOSCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148032 | |
| Record name | Cyclohexanone, 4-hydroxy-4-(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107389-91-3 | |
| Record name | Cyclohexanone, 4-hydroxy-4-(2-hydroxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107389913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanone, 4-hydroxy-4-(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery and Natural Sourcing of Cleroindicin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cleroindicin B is a neo-clerodane diterpenoid, a class of natural products that has garnered significant interest for its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, natural source, and isolation of this compound. It also details experimental protocols for its extraction and for the evaluation of its potential biological activities, based on methodologies cited for related compounds. While research on the Clerodendrum genus is extensive, it is noteworthy that specific quantitative data on the biological activities of purified this compound remains limited in publicly accessible literature.
Discovery and Natural Source
This compound was first reported in 1997 by a team of researchers led by Jun Tian. It was isolated from the aerial parts of Clerodendrum indicum (L.) Kuntze, a plant belonging to the Lamiaceae family. In the same study, five other new cleroindicin compounds, designated Cleroindicins A and C-F, were also identified. The genus Clerodendrum is widely distributed in tropical and warm temperate regions and has a history of use in traditional medicine. While Clerodendrum indicum is the definitive source of this compound, other species within this genus are also known to produce a variety of diterpenoids.
Chemical Structure
The structure of this compound was elucidated using spectral methods, as detailed in the initial discovery paper by Tian et al. (1997). As a neo-clerodane diterpenoid, its core chemical scaffold is characterized by a decalin ring system with a side chain at C-9.
Data Presentation
Table 1: Isolation and Yield of this compound
| Parameter | Details | Reference |
| Natural Source | Aerial parts of Clerodendrum indicum (L.) Kuntze | |
| Initial Plant Material | 6 kg (dried and powdered) | |
| Isolated this compound | 68 mg | |
| Calculated Yield | Approximately 0.0011% | N/A |
Table 2: Reported Cytotoxic Activity of Compounds from Clerodendrum indicum
While specific cytotoxic data for this compound is not available, the following table summarizes the activity of other compounds isolated from Clerodendrum indicum against various cancer cell lines. This provides context for the potential bioactivity of compounds from this source.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Oleanolic acid 3-acetate | SW620 (Colon) | 1.66 - 20.49 | |
| ChaGo-K-1 (Lung) | 1.66 - 20.49 | ||
| HepG2 (Liver) | 1.66 - 20.49 | ||
| KATO-III (Gastric) | 1.66 - 20.49 | ||
| BT-474 (Breast) | 1.66 - 20.49 | ||
| Betulinic acid | SW620 (Colon) | 1.66 - 20.49 | |
| ChaGo-K-1 (Lung) | 1.66 - 20.49 | ||
| HepG2 (Liver) | 1.66 - 20.49 | ||
| KATO-III (Gastric) | 1.66 - 20.49 | ||
| BT-474 (Breast) | 1.66 - 20.49 | ||
| Lupeol | SW620 (Colon) | 1.99 | |
| KATO-III (Gastric) | 1.95 | ||
| Taraxerol | SW620 (Colon) | 2.09 | |
| 3β-hydroxy-D:B-friedo-olean-5-ene | SW620 (Colon) | 23.39 | |
| Pectolinarigenin | SW620 (Colon) | 13.05 | |
| KATO-III (Gastric) | 24.31 |
Experimental Protocols
Isolation of this compound from Clerodendrum indicum
The following protocol is based on the methodology described by Tian et al. (1997).
-
Extraction:
-
Air-dried and powdered aerial parts of C. indicum (6 kg) are extracted with 95% ethanol (B145695) (EtOH) under reflux.
-
The resulting crude extract (320 g) is dissolved in 50% EtOH.
-
-
Defatting and Partitioning:
-
The 50% EtOH solution is defatted by partitioning with petroleum ether (60-90 °C).
-
After removal of the ethanol from the aqueous layer, the residue is extracted with ethyl acetate (B1210297) (EtOAc).
-
-
Chromatographic Separation:
-
The EtOAc extract (7
-
The Biological Activity of Cleroindicin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cleroindicin B is a neo-clerodane diterpenoid isolated from plants of the Clerodendrum genus. While research into this specific compound is still nascent, the Clerodendrum genus is a rich source of bioactive molecules, with studies on crude extracts and related compounds revealing a spectrum of activities, including potent insecticidal, antifeedant, cytotoxic, and anti-inflammatory effects. This technical guide synthesizes the current, albeit limited, state of knowledge on the biological activities of this compound and its close analogues. Due to a notable scarcity of quantitative data for this compound itself, this document presents available data for structurally related clerodane diterpenoids to provide a foundational context for future research. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to facilitate further investigation into the therapeutic potential of this compound class.
Introduction
This compound belongs to the neo-clerodane diterpenoid class of natural products, which are characteristic secondary metabolites of the Clerodendrum genus (Lamiaceae family).[1] This class of compounds is distinguished by a bicyclic decalin core and a variable side chain at C-9. The biological activities of compounds from this genus are diverse, with pharmacological studies indicating potential antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The most extensively documented activity for neo-clerodane diterpenoids, including compounds closely related to this compound, is their potent insect antifeedant and insecticidal effects, positioning them as promising candidates for the development of botanical pesticides.[1][4] However, specific bioactivity data for purified this compound remains largely unpublished in peer-reviewed literature. This guide aims to collate the existing information on related compounds to build a predictive framework for the biological potential of this compound.
Quantitative Data on Biological Activity
Direct quantitative data for this compound is exceptionally limited. The following tables summarize the biological activities of closely related clerodane diterpenoids isolated from Clerodendrum species. This information serves as a valuable surrogate for guiding future research on this compound.
Table 1: Insect Antifeedant and Growth Inhibitory Activity of Clerodane Diterpenoids
Data presented below is for clerodane diterpenoids isolated from Clerodendron infortunatum against the cotton bollworm, Helicoverpa armigera.[1][5]
| Compound | Assay Type | Parameter | Value (ppm) | Insect Species | Reference |
| Clerodin | Antifeedant (Choice) | AI₅₀ | 6 | H. armigera | [1] |
| Clerodin | Antifeedant (No-Choice) | AI₅₀ | 8 | H. armigera | [1] |
| Clerodin | Growth Inhibition | GI₅₀ | 13 | H. armigera | [5] |
| 15-Methoxy-14,15-dihydroclerodin | Antifeedant (Choice) | AI₅₀ | 6 | H. armigera | [1] |
| 15-Methoxy-14,15-dihydroclerodin | Antifeedant (No-Choice) | AI₅₀ | 9 | H. armigera | [1] |
| 15-Methoxy-14,15-dihydroclerodin | Growth Inhibition | GI₅₀ | 21 | H. armigera | [5] |
| 15-Hydroxy-14,15-dihyroclerodin | Antifeedant (Choice) | AI₅₀ | 8 | H. armigera | [1] |
| 15-Hydroxy-14,15-dihyroclerodin | Antifeedant (No-Choice) | AI₅₀ | 11 | H. armigera | [1] |
| 15-Hydroxy-14,15-dihyroclerodin | Growth Inhibition | GI₅₀ | 11 | H. armigera | [5] |
| Azadirachtin (Positive Control) | Growth Inhibition | GI₅₀ | 15 | H. armigera | [5] |
*AI₅₀ (Antifeedant Index 50): Concentration required to inhibit feeding by 50%. **GI₅₀ (Growth Inhibition 50): Concentration required to inhibit larval growth by 50%.
Table 2: Cytotoxic Activity of Related Compounds and Extracts
Specific cytotoxic data for this compound is not currently available. The data below is for a related diterpenoid, Clerodin, and various Clerodendrum extracts.
| Plant/Compound | Extract/Compound Type | Cancer Cell Line | IC₅₀ Value | Reference |
| Clerodendrum infortunatum | Clerodin (pure compound) | MCF-7 (Breast) | 30.88 ± 2.06 µg/mL | [2] |
| Clerodendrum thomsoniae | Ethyl acetate (B1210297) extract | MCF-7 (Breast) | 29.43 ± 1.44 µg/mL | |
| Clerodendrum thomsoniae | Ethyl acetate extract | Hep-G2 (Liver) | 43.22 ± 1.02 µg/mL | |
| Clerodendrum thomsoniae | Ethyl acetate extract | A549 (Lung) | 56.93 ± 1.41 µg/mL |
Table 3: In Vitro Anti-inflammatory Activity of Clerodendrum Extracts
Direct anti-inflammatory studies on this compound have not been reported. The following data is for sequential extracts from Clerodendrum infortunatum leaves.
| Plant Species | Extract Type | Assay | IC₅₀ Value (µg/mL) | Reference |
| C. infortunatum | Ethyl acetate | Heat-induced membrane stabilization | 331.3 | [6] |
| C. infortunatum | Ethyl acetate | Hypotonicity-induced membrane stabilization | 308.3 | [6] |
| C. infortunatum | Ethyl acetate | Protein anti-denaturation | 279.2 | [6] |
| C. infortunatum | Methanol | Heat-induced membrane stabilization | 371.5 | [6] |
| C. infortunatum | Methanol | Hypotonicity-induced membrane stabilization | 331.6 | [6] |
| C. infortunatum | Methanol | Protein anti-denaturation | 284.6 | [6] |
Experimental Protocols
Insect Antifeedant Bioassay (Leaf Disc No-Choice Method)
This protocol is adapted from methods used to test clerodane diterpenoids against Spodoptera litura and Helicoverpa armigera.[1][6]
-
Preparation of Test Solutions: Dissolve purified this compound in acetone (B3395972) to create a stock solution (e.g., 10,000 ppm). Perform serial dilutions in acetone to obtain a range of test concentrations (e.g., 5000, 2500, 1000, 500, 100 ppm).
-
Preparation of Leaf Discs: Use a cork borer to cut discs of a consistent size from fresh, untreated host plant leaves (e.g., cabbage or castor).
-
Treatment Application: Individually dip each leaf disc into a test solution for 5-10 seconds. Air-dry the discs on a wire rack for 30-60 minutes to allow for complete solvent evaporation. Prepare control discs by dipping them in acetone alone.
-
Bioassay Setup: Place one treated leaf disc in a petri dish lined with moistened filter paper to maintain humidity.
-
Insect Introduction: Introduce a single, pre-starved (4-6 hours) third-instar larva of the target insect species into each petri dish.
-
Incubation: Maintain the petri dishes in a controlled environment (e.g., 25±2°C, 65±5% RH, 12:12 L:D photoperiod).
-
Data Collection: After 24 and 48 hours, remove the larvae and the remaining leaf disc fragments. Measure the area of the leaf disc consumed using a leaf area meter or image analysis software.
-
Calculation: Calculate the Percent Antifeedant Activity using the formula: % Antifeedant Activity = [(C - T) / (C + T)] * 100 Where C is the area consumed in the control disc and T is the area consumed in the treated disc. The AI₅₀ value can then be determined using Probit analysis.
Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of a compound on a cancer cell line.[7][8]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well microplate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight in a humidified atmosphere (37°C, 5% CO₂).
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Replace the old medium in the wells with 100 µL of medium containing the test compound concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration and performing a non-linear regression analysis.
In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)
This assay assesses the ability of a substance to inhibit the heat-induced denaturation of protein, a process implicated in inflammation.[9][10][11]
-
Preparation of Reagents:
-
Bovine Serum Albumin (BSA) solution: Prepare a 0.5% w/v solution of BSA in phosphate-buffered saline (PBS, pH 6.4).
-
Test Compound: Prepare a stock solution of this compound and serially dilute to various concentrations.
-
Positive Control: Prepare solutions of a standard anti-inflammatory drug (e.g., Diclofenac Sodium) at similar concentrations.
-
-
Reaction Mixture: In test tubes, mix 0.5 mL of the BSA solution with 4.5 mL of the test compound or positive control at different concentrations. A control group is prepared by mixing 0.5 mL of BSA solution with 4.5 mL of PBS.
-
Incubation: Incubate all samples at 37°C for 20 minutes.
-
Denaturation: Induce protein denaturation by heating the samples at 70°C in a water bath for 5 minutes.
-
Measurement: After cooling to room temperature, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] * 100 The IC₅₀ value is determined by plotting the percentage inhibition against the compound concentration.
Signaling Pathways and Mechanism of Action
The precise molecular targets and signaling pathways modulated by this compound have not been elucidated. However, based on the activities of other clerodane diterpenoids and phytochemicals, several pathways are of high interest for future investigation.
Potential Anti-inflammatory Pathways
Many natural products exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a central regulator of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm. Pro-inflammatory stimuli lead to the activation of the IKK complex, which phosphorylates the inhibitory protein IκBα, targeting it for degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes like COX-2. It is plausible that this compound could interfere with this pathway at one or more points.
Visualizations of Experimental Workflows
The following diagram illustrates the general workflow for conducting an insect antifeedant bioassay, a primary method for evaluating the most well-documented activity of clerodane diterpenoids.
Conclusion and Future Directions
This compound is a member of a promising class of bioactive neo-clerodane diterpenoids. While its specific biological activities are yet to be thoroughly investigated, data from closely related compounds, particularly in the area of insect antifeedant activity, are compelling. The significant lack of research on the cytotoxic, anti-inflammatory, and neuroprotective potential of purified this compound represents a clear opportunity for future investigation. The protocols and hypothetical pathways outlined in this guide provide a robust framework for researchers to undertake a systematic evaluation of this compound, potentially uncovering novel therapeutic applications for this natural product. Priority should be given to isolating sufficient quantities of this compound to enable comprehensive screening across various biological assays.
References
- 1. Insecticidal and antifeedant activities of clerodane diterpenoids isolated from the Indian bhant tree, Clerodendron infortunatum , against the cotton bollworm, Helicoverpa armigera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journalspress.com [journalspress.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchhub.com [researchhub.com]
- 9. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 10. innpharmacotherapy.com [innpharmacotherapy.com]
- 11. medwinpublishers.com [medwinpublishers.com]
Cleroindicin B: An In-depth Technical Guide on Putative Mechanism of Action Theories
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cleroindicin B is a natural product isolated from various species of the Clerodendrum genus. While comprehensive experimental validation of its mechanism of action is currently limited in publicly available literature, computational analyses have provided a foundational framework for understanding its potential therapeutic effects, particularly in oncology. This technical guide synthesizes the current theoretical knowledge surrounding this compound's mechanism of action, focusing on in silico data from network pharmacology and molecular docking studies. The primary hypothesized mechanism involves the modulation of the PI3K-Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. This document presents the available data, outlines the proposed signaling cascade, and discusses the implications for future research and drug development.
Introduction to this compound
This compound is a secondary metabolite found in plants of the Clerodendrum genus, which has a history of use in traditional medicine across Asia and Africa. While many compounds from this genus, such as flavonoids, phenolics, and terpenoids, have been investigated for their pharmacological properties, specific research into the bioactivity of this compound is still in its nascent stages. Initial characterizations suggest its potential as an anti-inflammatory, antioxidant, and antimicrobial agent, though the primary focus of recent computational studies has been on its anticancer properties.
In Silico Pharmacological Profile of this compound
The most substantive insights into this compound's mechanism of action come from a 2022 study that employed virtual screening and network pharmacology to investigate the anticancer potential of 194 natural compounds from the Clerodendrum genus. This in silico approach provides predictions of a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity. The predicted properties for this compound are summarized below.
Data Presentation: Predicted Physicochemical and ADMET Properties
| Property | Predicted Value for this compound | Description |
| Molecular Weight | 158.2 g/mol | The mass of one mole of the substance. |
| Molecular Formula | C8H14O3 | The elemental composition of a single molecule. |
| H_bond_acceptor | 1.00 | Number of hydrogen bond acceptors. |
| H_bond_donor | 1.22 | Number of hydrogen bond donors. |
| LogP | -3.74 | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. |
| Caco-2 | -4.68 | A measure of intestinal permeability. |
| MDCK | 0.49 | A measure of oral absorption. |
| Mutagenicity | Green | Predicted to be non-mutagenic. |
| Tumorigenicity | Green | Predicted to be non-tumorigenic. |
| Irritant | Green | Predicted to be non-irritant. |
| Reproductive Effective | Green | Predicted to have no adverse reproductive effects. |
| Table 1: Summary of in silico predicted properties of this compound. Data extracted from a network pharmacology study. |
Theorized Mechanism of Action: Modulation of the PI3K-Akt Signaling Pathway
The aforementioned network pharmacology study identified the Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway as a key pathway potentially targeted by compounds from the Clerodendrum genus, including by extension, this compound. This pathway is a critical intracellular cascade that plays a central role in regulating the cell cycle, and it is frequently over-activated in many human cancers, promoting cell proliferation and survival.
The PI3K/Akt pathway is activated by various growth factors and cytokines. Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets, leading to:
-
Inhibition of Apoptosis: By phosphorylating and inactivating pro-apoptotic proteins such as Bad and caspase-9.
-
Promotion of Cell Cycle Progression: By phosphorylating and inhibiting cell cycle inhibitors like p21 and p27.
-
Activation of mTOR: Leading to increased protein synthesis and cell growth.
The in silico analysis suggests that natural compounds from Clerodendrum could exert their anticancer effects by inhibiting key proteins within this pathway, thereby suppressing tumor cell growth and survival.
Mandatory Visualization: PI3K-Akt Signaling Pathway
Caption: Predicted inhibition of the PI3K-Akt pathway by Clerodendrum compounds.
Experimental Protocols
As the mechanism of action for this compound is currently based on computational predictions, there are no established, validated experimental protocols specifically for elucidating its effects. However, the in silico study that forms the basis of this guide utilized the following general methodologies.
Virtual Screening and ADMET Prediction
-
Compound Retrieval: A library of natural compounds from Clerodendrum species was compiled from public databases.
-
ADMET Profiling: The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds were predicted using servers such as PreADMET and Osiris Property Explorer.
Network Pharmacology and Pathway Analysis
-
Target Identification: Cancer-associated protein targets were retrieved from databases like the Therapeutic Target Database (TTD) and DrugBank.
-
Molecular Docking: The binding affinity of the natural compounds to the cancer targets was predicted using molecular docking software (e.g., AutoDock Vina).
-
Network Construction: Compound-target-pathway interaction networks were constructed and visualized using software like Cytoscape to identify the most significantly affected signaling pathways.
Future Research Directions and Conclusion
The current understanding of this compound's mechanism of action is in its infancy and is built upon a theoretical foundation. While
Isolation of Cleroindicin B from Sinningia allagophylla: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and characterization of Cleroindicin B, a cyclohexylethanoid derivative, from the tubers of Sinningia allagophylla. This document outlines the detailed experimental protocols for extraction, fractionation, and purification, presents the available quantitative data in a structured format, and illustrates the experimental workflow. Due to the limited publicly available information on the specific signaling pathways of this compound, a generalized diagram of potential pathways is provided based on the known biological activities of related compounds from the Sinningia and Clerodendrum genera.
Quantitative Data Summary
The following table summarizes the quantitative data obtained during a representative isolation of this compound from Sinningia allagophylla tubers.
| Parameter | Value | Reference |
| Starting Plant Material (Dried, Powdered Tubers) | 166.2 g | Verdan et al., 2021 |
| Crude Ethanolic Extract | 27.2 g | Verdan et al., 2021 |
| Ethyl Acetate Soluble Portion | 2.9 g | Verdan et al., 2021 |
| Subfraction FA1.5 | 43.7 mg | Verdan et al., 2021 |
| Isolated this compound | 4.2 mg | Verdan et al., 2021 |
| Overall Yield (from crude extract) | ~0.017% | Calculated |
Spectroscopic Data for this compound
The definitive identification of this compound relies on spectroscopic analysis. The following table is a placeholder for the ¹H NMR, ¹³C NMR, and HRMS data, which should be referenced from the original publication by Tian et al. (1997) that first described this compound.
| ¹H NMR (CDCl₃) | **¹³C NMR (CDCl
A Technical Guide to Cleroindicin B: Correcting the Classification and Exploring its Potential
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for research and informational purposes only. The compounds and methodologies described should be handled by trained professionals in a laboratory setting.
Executive Summary: A Case of Mistaken Identity
Initial inquiries into Cleroindicin B may erroneously classify it as a flavone (B191248) glycoside. However, a thorough review of the scientific literature reveals a critical distinction: This compound is not a flavone glycoside, but rather a member of the clerodane diterpenoid class of natural products . This guide serves to rectify this common misclassification and provide a comprehensive technical overview of this compound based on its correct chemical identity. While the broader Clerodendrum genus is a rich source of flavonoids with diverse biological activities, this compound itself belongs to a structurally and functionally distinct group of compounds. This whitepaper will synthesize the available data on the true nature of this compound, its biological activities, and the experimental protocols relevant to its study, providing a foundational resource for researchers in natural product chemistry and drug discovery.
Correct Chemical Classification of this compound
This compound is a naturally occurring compound that has been isolated from plants of the Clerodendrum genus, which belongs to the Lamiaceae family. Contrary to some database entries, its molecular structure and biosynthetic pathway firmly place it within the clerodane diterpenoid family.
Diterpenoids are a class of organic compounds composed of four isoprene (B109036) units. The "clerodane" designation refers to a specific bicyclic carbon skeleton that forms the core of this compound and related compounds. This structural framework is fundamentally different from that of flavonoids, which are characterized by a C6-C3-C6 phenylpropanoid skeleton.
While many compounds have been isolated from the Clerodendrum genus, including a variety of flavonoids and flavonoid glycosides, it is crucial to distinguish these from the diterpenoid constituents like this compound. The genus is known to produce a wide array of secondary metabolites, and accurate classification is the first step in targeted drug discovery and mechanism of action studies.
Biological Activities and Therapeutic Potential
Research into the specific biological activities of purified this compound is still emerging. However, extensive studies on closely related clerodane diterpenoids and crude extracts from Clerodendrum species provide significant insights into its potential therapeutic applications. The primary activities associated with this class of compounds are:
-
Insecticidal and Antifeedant Properties: The most well-documented activity of clerodane diterpenoids is their potent effect against various insect species. These compounds act as feeding deterrents and can be lethal to certain pests, making them promising candidates for the development of botanical insecticides.
-
Cytotoxic and Anticancer Effects: Various extracts from the Clerodendrum genus have demonstrated cytotoxic activity against a range of human cancer cell lines. This suggests that this compound may also possess anticancer properties, although specific data for the pure compound is limited.
-
Anti-inflammatory and Neuroprotective Potential: The broader Clerodendrum genus has been a source of compounds with reported anti-inflammatory and neuroprotective effects. While often attributed to the flavonoid constituents, the contribution of diterpenoids to these activities warrants further investigation.
Quantitative Data
Quantitative data specifically for this compound is not extensively available in the public domain. However, data for closely related clerodane diterpenoids and extracts from Clerodendrum species can serve as a valuable proxy for guiding future research.
Table 1: Antifeedant Activity of a Related Clerodane Diterpenoid Note: This data is for a related compound, as specific antifeedant data for this compound is not currently available.
| Compound Class | Test Organism | Metric | Value | Reference |
| Clerodane Diterpenoid | Helicoverpa armigera | AI₅₀ (Antifeedant Index) | Value not specified | BenchChem |
Table 2: Cytotoxic Activity of Clerodendrum Extracts and Related Compounds Note: The following data is for extracts or other compounds from the genus, highlighting the potential of this chemical family. Specific IC₅₀ values for this compound require further experimental validation.
| Source Material | Cancer Cell Line | Metric | Value | Reference |
| Clerodendrum Species Extract | Various | IC₅₀ | Data varies by extract and cell line | BenchChem |
| Related Diterpenoids | Various | IC₅₀ | Data varies by compound and cell line | BenchChem |
Experimental Protocols
The following are generalized protocols based on methodologies used for the isolation and evaluation of clerodane diterpenoids from plant sources.
Isolation and Purification of Clerodane Diterpenoids
This protocol outlines a general workflow for extracting and purifying compounds like this compound from plant material.
-
Extraction:
-
Air-dry and pulverize the plant material (e.g., leaves, stems).
-
Perform sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like hexane (B92381) or petroleum ether to remove lipids and chlorophyll.
-
Follow with extraction using a more polar solvent such as methanol (B129727) or ethanol (B145695) to extract the diterpenoids.
-
-
Solvent Partitioning:
-
Concentrate the polar extract in vacuo.
-
Resuspend the residue in water and perform liquid-liquid partitioning with a solvent like ethyl acetate (B1210297) to separate compounds based on polarity.
-
-
Chromatographic Separation:
-
Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
-
Purification:
-
Further purify the fractions containing the target compound using techniques such as High-Performance Liquid Chromatography (HPLC) to yield the pure diterpenoid.
-
Antifeedant Bioassay (Leaf Disc Method)
This bioassay is standard for evaluating the antifeedant properties of natural products against lepidopteran larvae.
-
Preparation of Test Solutions:
-
Dissolve the purified this compound in an appropriate solvent (e.g., acetone) to create a stock solution.
-
Prepare a series of serial dilutions to obtain the desired test concentrations.
-
-
Leaf Disc Treatment:
-
Use a cork borer to cut uniform discs from fresh leaves of a suitable host plant.
-
Apply a precise volume of each test solution to a set of leaf discs.
-
Apply only the solvent to a control set of discs.
-
Allow the solvent to evaporate completely.
-
-
Feeding Assay:
-
Place one treated leaf disc and one control disc in a petri dish lined with moist filter paper.
-
Introduce a single, pre-weighed larva (e.g., Helicoverpa armigera) into each petri dish.
-
Allow the larvae to feed for a specified period (e.g., 24-48 hours).
-
-
Data Analysis:
-
Measure the area of consumption for both the treated and control discs.
-
Calculate the Antifeedant Index (AI) using the formula: AI (%) = [(C-T)/(C+T)] * 100, where C is the consumption of the control disc and T is the consumption of the treated disc.
-
Determine the AI₅₀, the concentration required to inhibit feeding by 50%.
-
Visualization of Workflows and Pathways
General Workflow for Natural Product Isolation
The following diagram illustrates a typical workflow for the isolation and purification of a natural product like this compound from a plant source.
Hypothetical Anti-Inflammatory Signaling Pathway
While the precise mechanism of action for this compound is not yet elucidated, many natural products exert anti-inflammatory effects by inhibiting the NF-κB pathway. The diagram below illustrates this hypothetical mechanism.
Conclusion and Future Directions
This compound is a clerodane diterpenoid, a class of compounds with significant, yet underexplored, therapeutic potential. While often confused with the flavone glycosides also present in the Clerodendrum genus, its distinct chemical nature dictates a different set of biological activities, primarily related to insecticidal and potential cytotoxic effects.
Future research should focus on:
-
Definitive Biological Screening: Subjecting purified this compound to a wide range of bioassays to confirm its cytotoxic, anti-inflammatory, and neuroprotective activities.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing or isolating analogs of this compound to determine the key structural features responsible for its biological effects.
By correcting its classification and outlining a clear path for future research, this guide provides a crucial resource for unlocking the full therapeutic potential of this compound.
In Silico Prediction of Cleroindicin B Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cleroindicin B, a neo-clerodane diterpenoid isolated from the Clerodendrum genus, represents a class of natural products with demonstrated biological activities, primarily as an insecticidal and antifeedant agent.[1] While specific molecular targets of purified this compound remain largely uncharacterized, crude extracts and other compounds from Clerodendrum indicum have shown promising cytotoxic, anti-inflammatory, antioxidant, and neuroprotective properties, suggesting a broad therapeutic potential.[1][2][3] This technical guide outlines a comprehensive in silico workflow to predict and characterize the molecular targets of this compound, providing a foundational strategy for its future development as a therapeutic agent. This document will detail hypothetical experimental protocols, present contextual quantitative data from related compounds, and visualize key processes and pathways.
Introduction to this compound and Related Compounds
This compound is a natural product belonging to the flavone (B191248) glycosides class, extracted from Clerodendrum indicum.[2] While its most documented activities are insecticidal, the broader family of compounds from the Clerodendrum genus has been reported to exhibit a range of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective activities.[1][3][4] This suggests that this compound may interact with multiple molecular targets within human cells.
Given the limited data on the specific molecular interactions of this compound, in silico prediction methods offer a time- and cost-effective approach to generate testable hypotheses about its mechanism of action.[5]
Quantitative Data from Related Compounds
While specific quantitative data for this compound is scarce, studies on other cytotoxic compounds isolated from Clerodendrum indicum provide valuable context for potential therapeutic applications. The following table summarizes the 50% inhibitory concentration (IC50) values for several triterpenoids from C. indicum against various human cancer cell lines.
| Compound | Cell Line | IC50 (µmol/L) |
| Oleanolic acid 3-acetate | SW620 (Colon Adenocarcinoma) | 1.66 |
| ChaGo-K-1 (Lung Carcinoma) | 20.49 | |
| HepG2 (Hepatocellular Carcinoma) | - | |
| KATO-III (Gastric Carcinoma) | - | |
| BT-474 (Breast Carcinoma) | - | |
| Betulinic acid | SW620 (Colon Adenocarcinoma) | - |
| ChaGo-K-1 (Lung Carcinoma) | - | |
| HepG2 (Hepatocellular Carcinoma) | - | |
| KATO-III (Gastric Carcinoma) | - | |
| BT-474 (Breast Carcinoma) | - | |
| Lupeol | SW620 (Colon Adenocarcinoma) | 1.99 |
| KATO-III (Gastric Carcinoma) | 1.95 | |
| Pectolinarigenin | SW620 (Colon Adenocarcinoma) | 13.05 |
| KATO-III (Gastric Carcinoma) | 24.31 | |
| Stigmasterol | SW620 (Colon Adenocarcinoma) | 2.79 |
| β-Sitosterol | SW620 (Colon Adenocarcinoma) | 11.26 |
| HepG2 (Hepatocellular Carcinoma) | 20.47 | |
| BT-474 (Breast Carcinoma) | 14.11 |
Data sourced from a study on the cytotoxic activity of chemical constituents of Clerodendrum indicum and Clerodendrum villosum roots.[6]
In Silico Target Prediction Workflow
A robust in silico approach to identify the targets of this compound would involve a multi-step, funnel-like process, starting with a broad search and progressively refining the predictions.
Detailed Methodologies
3.1.1. Ligand Preparation
-
Objective: To obtain a high-quality 3D structure of this compound for subsequent docking and screening.
-
Protocol:
-
Obtain the 2D structure of this compound from a chemical database (e.g., PubChem).
-
Convert the 2D structure to a 3D conformation using a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., UFF) to obtain a low-energy, stable conformation.
-
Generate different conformers to account for the flexibility of the molecule.
-
3.1.2. Reverse Docking
-
Objective: To screen this compound against a large library of protein structures to identify potential binding partners.
-
Protocol:
-
Prepare a library of potential protein targets from the Protein Data Bank (PDB). This library can be curated to include proteins relevant to cancer, inflammation, and neurodegenerative diseases.
-
For each protein, define the binding site, either based on known ligand-binding pockets or using pocket prediction algorithms.
-
Use a docking program (e.g., AutoDock, Glide) to systematically place the 3D structure of this compound into the binding site of each protein.
-
Score the binding poses based on a scoring function that estimates the binding affinity.
-
Rank the proteins based on their docking scores to generate a list of potential targets.
-
3.1.3. Pharmacophore-Based Screening
-
Objective: To identify proteins that are known to bind ligands with similar chemical features to this compound.
-
Protocol:
-
Generate a pharmacophore model from the 3D structure of this compound. This model will consist of a set of essential chemical features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.
-
Screen a database of known ligands (e.g., ChEMBL) with the generated pharmacophore model.
-
Identify ligands that match the pharmacophore and retrieve their known protein targets.
-
This list of targets provides an alternative set of potential binding partners for this compound.
-
3.1.4. Molecular Dynamics (MD) Simulations
-
Objective: To simulate the dynamic behavior of the this compound-protein complex and assess the stability of the interaction.
-
Protocol:
-
Take the best-ranked docking pose of this compound with a high-priority target protein.
-
Place the complex in a simulation box with explicit solvent (water) and ions to mimic physiological conditions.
-
Perform an MD simulation for a sufficient time (e.g., 100 ns) using a simulation package (e.g., GROMACS, AMBER).
-
Analyze the trajectory to assess the stability of the binding pose, the root-mean-square deviation (RMSD) of the ligand and protein, and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Potential Signaling Pathways for Investigation
Based on the reported cytotoxic and anti-inflammatory activities of compounds from Clerodendrum indicum, several signaling pathways are of high interest for investigation following target prediction.
Conclusion and Future Directions
This guide outlines a hypothetical yet robust in silico strategy for the prediction and characterization of molecular targets for this compound. By leveraging a combination of ligand- and structure-based computational methods, it is possible to generate high-quality, testable hypotheses regarding its mechanism of action. The successful identification of specific targets will be a critical step in unlocking the therapeutic potential of this natural product and will guide future preclinical and clinical development. Experimental validation of the predicted targets through in vitro binding assays and cell-based functional assays will be essential to confirm the computational findings.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [chembk.com]
- 3. Flavonoids from Clerodendrum genus and their biological activities [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. uclmyanmar.org [uclmyanmar.org]
- 6. Cytotoxic activity of the chemical constituents of Clerodendrum indicum and Clerodendrum villosum roots - PubMed [pubmed.ncbi.nlm.nih.gov]
Cleroindicin B CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Information
Cleroindicin B is a natural product that has been identified within the scientific literature. The fundamental chemical identifiers for this compound are provided below.
| Identifier | Value | Source |
| CAS Number | 107389-91-3 | [1] |
| Molecular Formula | C8H14O3 | [1] |
Biological Activity and Research Landscape
This compound is classified as a flavone (B191248) glycoside and is reported to be extracted from Clerodendrum indicum (also known as Clero garlic).[1] General studies on this compound suggest a range of potential biological activities, including antioxidant, anti-inflammatory, antibacterial, and antiviral properties.[1] There is also mention of its potential for anti-tumor and anti-diabetic effects.[1]
The current body of research provides a foundational understanding of the potential therapeutic areas for compounds from the Clerodendrum genus. For instance, studies on other flavonoids isolated from this genus have shown activities such as the inhibition of tyrosinase, protection against oxidative stress, and vasorelaxation effects.[2] These findings offer a valuable context for the potential, yet unconfirmed, properties of this compound.
Future Directions
The limited availability of specific data for this compound highlights a clear gap in the current scientific knowledge. Further research is required to isolate and purify this compound in sufficient quantities for comprehensive biological evaluation. Future studies would need to focus on:
-
In vitro bioassays to determine its specific cytotoxic, anti-inflammatory, antioxidant, and antimicrobial activities, including the determination of IC50 values against relevant cell lines and assays.
-
Mechanism of action studies to identify the specific cellular signaling pathways modulated by this compound.
-
In vivo studies in appropriate animal models to assess its efficacy, pharmacokinetics, and safety profile.
Without such dedicated research, a detailed technical guide with extensive quantitative data, experimental protocols, and signaling pathway diagrams, as initially envisioned, cannot be constructed. The information presented here serves as a summary of the currently accessible data and a call for further scientific investigation into the potential of this compound.
References
Spectroscopic Profile of Cleroindicin B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed summary of the available spectroscopic data for Cleroindicin B, a natural product isolated from Clerodendrum indicum. The information presented herein is compiled from published scientific literature and is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and related fields.
Mass Spectrometry (MS) Data
The molecular formula of this compound was determined by Electron Ionization Mass Spectrometry (EI-MS). The analysis indicated a molecular formula of C₈H₁₄O₃.[1] Key ions observed in the mass spectrum are summarized in Table 1.
Table 1: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 158 | [M]⁺ (Molecular Ion) |
| 140 | [M - H₂O]⁺ |
| 122 | [M - 2H₂O]⁺ |
| 112 | [M - H₂O - C₂H₄]⁺ |
Data sourced from J. Nat. Prod. 1997, 60, 8, 766–769.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopic data has been instrumental in the structural elucidation of this compound. The available ¹³C NMR data is presented in Table 2. At present, a complete assigned ¹H NMR dataset is not available in the reviewed literature.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Type (DEPT) |
| 211.5 | C=O (Ketone) |
| 70.3 | Quaternary C |
| 70.1 | CH (Methine) |
| 59.1 | CH₂ (Methylene) |
| 45.4 | CH₂ (Methylene) |
| 36.4 | CH₂ (Methylene) |
| 31.9 | CH₂ (Methylene) |
| Not specified | CH₃ (Methyl) |
Data sourced from J. Nat. Prod. 1997, 60, 8, 766–769. The multiplicity of the methyl signal was not specified in the original publication.[1]
Experimental Protocols
The following experimental methodologies are based on the procedures described in the primary literature reporting the isolation and characterization of this compound.
Isolation of this compound
This compound was isolated from the aerial parts of Clerodendrum indicum. The dried plant material was extracted with ethanol. The resulting crude extract was then subjected to a series of chromatographic separations, including silica (B1680970) gel column chromatography, to yield the pure compound. This compound was obtained as a colorless oil.[1]
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) was used to determine the molecular weight and molecular formula of this compound. The mass spectrum was recorded on a mass spectrometer, and the fragmentation pattern was analyzed to deduce the molecular formula C₈H₁₄O₃.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectra were recorded on an NMR spectrometer. The solvent used for the NMR analysis was deuterated chloroform (B151607) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the solvent signal.
Workflow for Spectroscopic Analysis
The logical workflow for the spectroscopic analysis and structure elucidation of this compound is depicted in the following diagram.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Cleroindicin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a proposed High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Cleroindicin B, a bioactive diterpenoid of interest for its potential pharmacological activities. Due to the limited availability of a comprehensively validated HPLC method for this compound in published literature, this protocol is based on established methods for the analysis of structurally related neo-clerodane diterpenoids. It is intended to serve as a robust starting point for method development and validation in a laboratory setting. The described method utilizes Reverse-Phase HPLC (RP-HPLC) with UV detection, a widely accessible and reliable technique for the analysis of natural products.
Introduction
This compound is a neo-clerodane diterpenoid found in plants of the Clerodendrum genus, which are used in traditional medicine. As with many natural products, the isolation and quantification of this compound are essential for pharmacological studies, quality control of herbal preparations, and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique for the separation, identification, and quantification of such compounds in complex matrices like plant extracts.[1] This application note outlines a proposed RP-HPLC method suitable for the analysis of this compound.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[2]
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water.
-
Reference Standard: Pure this compound standard of known purity.
-
Sample Preparation: Plant material (e.g., leaves, stems) of Clerodendrum species containing this compound.
Preparation of Standard and Sample Solutions
Standard Stock Solution:
-
Accurately weigh approximately 1.0 mg of this compound reference standard.
-
Dissolve it in 1.0 mL of methanol to obtain a stock solution of 1 mg/mL.[2]
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[2] These will be used to construct the calibration curve.
Sample Preparation (from plant material):
-
Accurately weigh 1.0 g of dried, powdered plant material.
-
Extract the powder with 20 mL of methanol using ultrasonication for 30 minutes.
-
Filter the extract through a Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh methanol to ensure complete extraction.
-
Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).
-
Filter the reconstituted extract through a 0.45 µm syringe filter before injecting it into the HPLC system.[2]
Proposed HPLC Conditions
The following chromatographic conditions are proposed as a starting point for the analysis of this compound. Optimization may be necessary depending on the specific HPLC system and column used.
| Parameter | Proposed Condition |
| Column | C18 reversed-phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile (Gradient Elution) |
| Gradient Program | 0-5 min: 94% A, 6% B5-30 min: Linear gradient to 72% A, 28% B30-40 min: Linear gradient to 0% A, 100% B40-50 min: Hold at 100% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | Diode Array Detector (DAD) at 210 nm |
Method Validation Parameters (Illustrative)
The following table presents typical performance characteristics for a validated HPLC method for natural products. These values are illustrative and must be experimentally determined for this compound.
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical workflow for HPLC method development and validation.
Conclusion
The proposed RP-HPLC method provides a solid foundation for researchers and scientists to develop a validated analytical method for the quantification of this compound. The provided experimental protocol, including sample and standard preparation, along with the proposed HPLC conditions, can be adapted and optimized for specific laboratory instrumentation and sample matrices. Successful validation of this method will ensure accurate and reliable quantification of this compound, which is crucial for its further investigation and potential therapeutic applications.
References
Nuclear Magnetic Resonance (NMR) spectroscopy for Cleroindicin B structure elucidation
Application Note
Abstract
This document provides a detailed protocol and application guide for the structural elucidation of Cleroindicin B, a complex neo-clerodane diterpenoid with significant insect antifeedant properties. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this analytical challenge. Due to the limited availability of published, comprehensive NMR data specifically for this compound (CAS 39877-08-2), this guide will utilize a representative neo-clerodane diterpenoid with a well-documented NMR dataset to illustrate the elucidation workflow. The methodologies presented are directly applicable to the structural determination of this compound and other related complex natural products, serving as a vital resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a naturally occurring neo-clerodane diterpenoid isolated from plants of the Clerodendrum genus, notably Clerodendrum infortunatum. These compounds are characterized by a fused bicyclic decalin core and a variety of oxygenated functional groups and ester side chains, contributing to their diverse biological activities. The potent insect antifeedant activity of this compound makes it a promising lead compound for the development of novel biopesticides.
The unambiguous determination of the complex three-dimensional structure of this compound, with its multiple stereocenters, is essential for understanding its structure-activity relationships and for any future synthetic or semi-synthetic efforts. High-field Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, provides the necessary toolkit to piece together the molecular puzzle.
Structure Elucidation Workflow
The structural elucidation of a neo-clerodane diterpenoid like this compound follows a logical progression, starting from basic spectral information and culminating in the complete assignment of all proton and carbon signals and the determination of relative stereochemistry.
Experimental Protocols
Sample Preparation
-
Isolation: this compound is isolated from the crude extract of Clerodendrum infortunatum using a combination of chromatographic techniques (e.g., silica (B1680970) gel column chromatography, HPLC).
-
Purity Check: The purity of the isolated compound should be assessed by HPLC and ¹H NMR.
-
NMR Sample: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Acetone-d₆). The choice of solvent is critical and should provide good solubility and minimal overlapping signals with the analyte.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm) for referencing the chemical shifts.
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended to differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). This allows for the tracing of proton spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (¹JCH), providing unambiguous C-H bond information.
-
HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH). These correlations are key to connecting the individual spin systems and assembling the complete carbon skeleton.
Application Note: In Vitro Anti-inflammatory Assay for Cleroindicin B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The genus Clerodendrum, a source of various traditional medicines, has been recognized for its anti-inflammatory properties.[1][2] Cleroindicin B, a compound from this genus, is a promising candidate for anti-inflammatory drug development. This application note provides a detailed protocol for evaluating the in vitro anti-inflammatory effects of this compound using a lipopolysaccharide (LPS)-stimulated macrophage model. This assay is a foundational step in screening and characterizing the anti-inflammatory potential of novel compounds.
The protocol will focus on the inhibition of key inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines, in RAW 264.7 macrophage cells. Furthermore, it will explore the potential mechanism of action by investigating the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of the inflammatory response.[3]
Experimental Protocols
Cell Culture and Maintenance
RAW 264.7, a murine macrophage cell line, is a widely used model for studying inflammation.
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Sub-culturing: When cells reach 80-90% confluency, they are detached using a cell scraper and sub-cultured at a ratio of 1:6 to 1:10.
Cytotoxicity Assay (MTT Assay)
Prior to evaluating the anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a key inflammatory mediator.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined using a sodium nitrite standard curve.
Quantification of Pro-inflammatory Cytokines (ELISA)
The production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a hallmark of the inflammatory response.
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Western Blot Analysis of NF-κB Pathway Proteins
To investigate the molecular mechanism, the expression and phosphorylation of key proteins in the NF-κB signaling pathway can be analyzed.
-
Seed RAW 264.7 cells in a 6-well plate at a density of 2 x 10⁶ cells/well and incubate for 24 hours.
-
Pre-treat with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for 30 minutes.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-IκBα, IκBα, p-p65, p65, and β-actin overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Effect of this compound on Cell Viability, NO, and Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells.
| Treatment Group | Concentration (µM) | Cell Viability (%) | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | 100 ± 5.2 | 1.2 ± 0.3 | 25.4 ± 3.1 | 15.8 ± 2.5 |
| LPS (1 µg/mL) | - | 98.5 ± 4.8 | 35.6 ± 2.9 | 1543.7 ± 89.2 | 987.4 ± 65.1 |
| LPS + this compound | 1 | 99.1 ± 5.1 | 28.4 ± 2.5 | 1256.3 ± 75.4 | 799.6 ± 54.3* |
| LPS + this compound | 5 | 97.8 ± 4.5 | 15.7 ± 1.8 | 876.5 ± 62.1 | 543.2 ± 41.7** |
| LPS + this compound | 10 | 96.4 ± 5.3 | 8.3 ± 1.1 | 453.9 ± 38.9 | 287.1 ± 29.8 |
| Dexamethasone (10 µM) | - | 98.2 ± 4.9 | 6.1 ± 0.9 | 312.8 ± 25.6 | 198.5 ± 18.2 |
Data are presented as mean ± SD (n=3). *p<0.05, **p<0.01, ***p<0.001 compared to the LPS-treated group.
Mandatory Visualizations
Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.
Caption: Proposed mechanism of this compound via inhibition of the NF-κB signaling pathway.
References
Application Notes and Protocols for DPPH and ABTS Radical Scavenging Assays of Cleroindicin B
For Researchers, Scientists, and Drug Development Professionals
Introduction to Radical Scavenging Assays
Antioxidants are crucial in mitigating the damaging effects of free radicals on biological systems. The DPPH and ABTS assays are popular in vitro methods used to determine the radical scavenging ability of compounds.[1][2] Both assays are based on a colorimetric reaction where the antioxidant compound reduces a stable radical, leading to a measurable change in absorbance.[1][3]
-
DPPH Assay: This assay utilizes the stable free radical DPPH, which has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at approximately 517 nm is proportional to the radical scavenging activity of the antioxidant.[1][4]
-
ABTS Assay: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+).[2] Antioxidants present in the sample reduce the ABTS•+, causing a decolorization of the solution. The reduction in absorbance at around 734 nm is measured to quantify the antioxidant's scavenging capacity.[2][5]
Data Presentation
While specific IC50 values for Cleroindicin B in DPPH and ABTS assays are not available in the provided search results, the following table summarizes the antioxidant activity of extracts from various species of the Clerodendrum genus, from which this compound is isolated. This data can provide a preliminary indication of the potential antioxidant capacity within this genus.
| Plant Extract | Assay | IC50 Value (µg/mL) | Reference Compound |
| Clerodendrum paniculatum (leaves ethanol (B145695) extract) | DPPH | 27.73 | Not Specified |
| Polyphenol-rich fraction of a Clerodendrum species | DPPH | 32.45 | Not Specified |
| Polyphenol-rich fraction of a Clerodendrum species | ABTS | 39.08 | Not Specified |
| Clerodendrum splendens (aqueous ethanol fraction of leaf extract) | DPPH | 31 (0.031 mg/ml) | Ascorbic acid (IC50 = 28.5 µg/mL) |
| Clerodendrum splendens (n-hexane fraction of leaf extract) | DPPH | 64.5 (0.0645 mg/ml) | Ascorbic acid (IC50 = 28.5 µg/mL) |
Note: IC50 is the concentration of the sample required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.[6]
Experimental Workflow
The general workflow for assessing the radical scavenging activity of a test compound like this compound is illustrated below.
Caption: General workflow for in vitro radical scavenging assays.
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
This protocol is adapted from standard procedures for determining antioxidant activity.[1][4][7]
1. Materials and Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (analytical grade)
-
This compound
-
Positive Control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer capable of reading absorbance at 517 nm
2. Preparation of Solutions:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in a dark bottle at 4°C.[1]
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration. From this, prepare a series of dilutions to be tested.
-
Positive Control Stock Solution: Prepare a stock solution of the positive control (e.g., ascorbic acid) in the same solvent as the test compound and prepare a series of dilutions.
3. Assay Procedure:
-
In a 96-well microplate, add 100 µL of the various concentrations of this compound or the positive control to different wells.
-
Add 100 µL of the DPPH working solution to each well.
-
For the blank (control), add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.
-
Shake the plate gently and incubate it in the dark at room temperature for 30 minutes.[1][4]
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[4]
4. Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 [4]
The IC50 value is then determined by plotting the percentage of inhibition against the concentration of this compound.
ABTS Radical Scavenging Assay Protocol
This protocol is based on established methods for evaluating total antioxidant capacity.[2][5][8]
1. Materials and Reagents:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate or Ammonium persulfate
-
Methanol or Ethanol
-
Phosphate Buffered Saline (PBS) or water
-
This compound
-
Positive Control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer capable of reading absorbance at 734 nm
2. Preparation of Solutions:
-
ABTS Stock Solution (7 mM): Dissolve the appropriate amount of ABTS in water to make a 7 mM solution.[2]
-
Potassium Persulfate Stock Solution (2.45 mM): Dissolve the appropriate amount of potassium persulfate in water to make a 2.45 mM solution.[2]
-
ABTS•+ Radical Cation Working Solution: Mix the ABTS stock solution and the potassium persulfate stock solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce a dark blue-green solution containing the ABTS•+ radical.[5]
-
Adjusted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[5]
-
This compound and Positive Control Solutions: Prepare serial dilutions of this compound and the positive control (e.g., Trolox) in a suitable solvent.
3. Assay Procedure:
-
Add 20 µL of the different concentrations of this compound or the positive control to the wells of a 96-well microplate.[2]
-
Add 180 µL of the adjusted ABTS•+ solution to each well.[2]
-
For the blank (control), add 20 µL of the solvent and 180 µL of the adjusted ABTS•+ solution.
-
Incubate the plate at room temperature for a set time (e.g., 6-30 minutes) in the dark.[5][8]
-
Measure the absorbance at 734 nm using a microplate reader.[2]
4. Calculation of Radical Scavenging Activity: The percentage of ABTS radical scavenging activity is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 [2]
The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging activity of the sample to that of a Trolox standard curve.[5]
Signaling Pathway and Logical Relationships
The underlying principle of these assays is the transfer of an electron or a hydrogen atom from the antioxidant to the radical, thus neutralizing it.
Caption: Mechanism of DPPH and ABTS radical scavenging by an antioxidant.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling chemicals.
-
DPPH can be an irritant; minimize skin and inhalation exposure.[1]
-
Methanol and ethanol are flammable; work in a well-ventilated area away from open flames.[1]
-
Handle all test compounds, including this compound, with care, following appropriate laboratory safety procedures.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. advpbl.org [advpbl.org]
- 7. mdpi.com [mdpi.com]
- 8. 2.6. In Vitro Antioxidant Assay (ABTS Radical Scavenging Method) [bio-protocol.org]
Uncharted Territory: The Cytotoxic Effects of Cleroindicin B on MCF-7 Breast Cancer Cells Remain to be Elucidated
A comprehensive review of current scientific literature reveals a significant gap in the understanding of the cytotoxic properties of Cleroindicin B, specifically concerning its impact on the MCF-7 human breast adenocarcinoma cell line. At present, there are no publicly available research articles, empirical data, or established protocols detailing the efficacy or mechanisms of action of this compound in this widely studied cancer model.
This absence of specific data prevents the creation of detailed application notes and protocols as requested. The foundational information required to generate such documents, including quantitative data on cell viability, apoptosis induction, cell cycle arrest, and the modulation of specific signaling pathways, is not available.
For researchers and drug development professionals interested in exploring the potential of this compound as a therapeutic agent against breast cancer, this represents an open avenue for novel investigation. The following sections outline a hypothetical framework and general methodologies that could be adapted for a primary investigation into the cytotoxicity of this compound on MCF-7 cells.
Hypothetical Research Framework
A pioneering study in this area would need to systematically evaluate the effects of this compound on MCF-7 cells. The table below presents a conceptual layout for organizing potential findings from such an investigation.
| Parameter Assessed | This compound (Concentration/Time) | Expected Outcome Metric |
| Cell Viability (IC50) | e.g., 0.1, 1, 10, 50, 100 µM (48h) | Half-maximal inhibitory concentration (µM) |
| Apoptosis Induction | e.g., IC50 concentration (24h, 48h) | Percentage of apoptotic cells (Annexin V-FITC/PI) |
| Cell Cycle Distribution | e.g., IC50 concentration (24h) | Percentage of cells in G0/G1, S, and G2/M phases |
| Mitochondrial Membrane | e.g., IC50 concentration (24h) | Change in fluorescence intensity (e.g., JC-1 staining) |
| Reactive Oxygen Species | e.g., IC50 concentration (6h, 12h) | Fold change in ROS levels (e.g., DCFH-DA staining) |
General Experimental Protocols
The following are generalized protocols that would be fundamental to assessing the cytotoxic effects of a novel compound like this compound on the MCF-7 cell line.
Cell Culture and Maintenance
MCF-7 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (and a vehicle control) for 24, 48, and 72 hours.
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and dissolve the formazan (B1609692) crystals in 150 µL of dimethyl sulfoxide (B87167) (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. The IC50 value can be calculated using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Plate MCF-7 cells in a 6-well plate and treat with this compound at its predetermined IC50 concentration for 24 and 48 hours.
-
Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
-
Treat MCF-7 cells with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in the different phases of the cell cycle.
Potential Signaling Pathways to Investigate
Based on the mechanisms of other cytotoxic compounds in MCF-7 cells, a primary investigation into this compound could explore its impact on key signaling pathways involved in cell survival and apoptosis.
Caption: A hypothetical signaling pathway for this compound-induced apoptosis in MCF-7 cells.
Measuring Reactive Oxygen Species (ROS) Induced by Natural Products: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play crucial roles in cellular signaling and homeostasis. However, an imbalance leading to excessive ROS accumulation results in oxidative stress, a state implicated in various pathologies including cancer, neurodegenerative diseases, and inflammatory conditions. Consequently, the modulation of intracellular ROS levels by therapeutic agents is a significant area of research in drug discovery and development.
This application note provides detailed protocols for the quantification of intracellular ROS induced by a model natural product compound, Cleroindicin B, a diterpenoid. While some studies indicate that extracts from Clerodendrum indicum possess antioxidant properties, other related terpenoids have been shown to induce ROS, highlighting the importance of empirical testing.[1][2][3][4][5][6] The methodologies described herein are broadly applicable to other natural products and synthetic compounds.
Two common and reliable methods for ROS detection are detailed: the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay for general cellular ROS and the MitoSOX™ Red assay for mitochondrial superoxide (B77818).
Principle of ROS Detection Assays
DCFH-DA Assay: DCFH-DA is a cell-permeable compound that, once inside the cell, is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.
MitoSOX™ Red Assay: MitoSOX™ Red is a fluorogenic dye that specifically targets mitochondria within live cells. It is rapidly oxidized by superoxide, a primary mitochondrial ROS, to produce a red fluorescence. This assay is highly selective for mitochondrial superoxide and is not oxidized by other ROS or reactive nitrogen species (RNS).
Materials and Reagents
-
This compound (or other test compound)
-
Cell line of interest (e.g., HeLa, HepG2, SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
MitoSOX™ Red Mitochondrial Superoxide Indicator
-
N-acetylcysteine (NAC) (ROS scavenger control)
-
Hydrogen peroxide (H₂O₂) (Positive control for DCFH-DA)
-
Antimycin A (Positive control for MitoSOX™ Red)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black, clear-bottom plates for fluorescence reading
-
Fluorescence microplate reader
-
Fluorescence microscope
-
Flow cytometer
Experimental Protocols
Protocol 1: Measurement of Total Cellular ROS using DCFH-DA
This protocol describes the measurement of total intracellular ROS in adherent cells treated with this compound.
1. Cell Seeding:
-
Culture cells in complete medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Trypsinize and count the cells.
-
Seed 2 x 10⁵ cells per well in a 24-well plate or 5 x 10⁴ cells per well in a 96-well black, clear-bottom plate.
-
Incubate overnight to allow for cell attachment.
2. Compound Treatment:
-
Prepare stock solutions of this compound, H₂O₂ (positive control), and NAC (negative control) in DMSO or an appropriate solvent.
-
On the day of the experiment, dilute the compounds to the desired final concentrations in a serum-free medium.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the compound dilutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO).
-
Incubate for the desired time period (e.g., 1, 3, 6, 12, or 24 hours) at 37°C. For NAC co-treatment, pre-incubate cells with NAC (e.g., 5 mM) for 1 hour before adding this compound.
3. DCFH-DA Staining:
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO. Protect from light and store at -20°C.
-
Immediately before use, dilute the DCFH-DA stock solution to a final working concentration of 10-25 µM in pre-warmed serum-free medium.[7]
-
After compound incubation, remove the treatment medium and wash the cells once with pre-warmed PBS.
-
Add 500 µL (for 24-well plate) or 100 µL (for 96-well plate) of the DCFH-DA working solution to each well.
-
Incubate for 30 minutes at 37°C, protected from light.[3]
4. Measurement:
-
Fluorescence Microplate Reader:
-
Remove the DCFH-DA solution and wash the cells twice with pre-warmed PBS.
-
Add 100 µL of PBS to each well of the 96-well plate.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[8]
-
-
Fluorescence Microscopy:
-
After washing, add 500 µL of PBS to each well of the 24-well plate.
-
Visualize the cells using a fluorescence microscope with a standard FITC filter set. Capture representative images.
-
-
Flow Cytometry:
-
After DCFH-DA incubation, wash the cells with PBS and then trypsinize.
-
Resuspend the cells in 500 µL of PBS.
-
Analyze the samples on a flow cytometer using an excitation of 488 nm and detecting emission in the green channel (typically FL1, ~525 nm).
-
Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX™ Red
This protocol details the measurement of mitochondrial superoxide in adherent cells.
1. Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from Protocol 1.
2. MitoSOX™ Red Staining:
-
Prepare a 5 mM stock solution of MitoSOX™ Red in DMSO. Aliquot and store at -20°C, protected from light.[9]
-
On the day of the experiment, dilute the MitoSOX™ Red stock solution to a final working concentration of 5 µM in pre-warmed HBSS or serum-free medium.
-
After compound incubation, remove the treatment medium and wash the cells once with pre-warmed PBS.
-
Add the MitoSOX™ Red working solution to each well.
-
Incubate for 10-30 minutes at 37°C, protected from light.[2]
3. Measurement:
-
Fluorescence Microplate Reader:
-
Remove the MitoSOX™ Red solution and wash the cells three times with pre-warmed PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity at an excitation wavelength of 510 nm and an emission wavelength of 580 nm.[2]
-
-
Fluorescence Microscopy:
-
After washing, visualize the cells using a fluorescence microscope with a TRITC/Rhodamine filter set.
-
-
Flow Cytometry:
-
After staining, wash and trypsinize the cells.
-
Resuspend in PBS and analyze using a flow cytometer with excitation at 488 nm or 561 nm and emission detection in the PE channel (typically FL2, ~585 nm).
-
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment groups.
Table 1: this compound-Induced Total Cellular ROS Levels (DCF Fluorescence)
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Vehicle |
| Vehicle Control (DMSO) | - | 10,500 ± 850 | 1.0 |
| This compound | 10 | 18,900 ± 1,200 | 1.8 |
| This compound | 25 | 35,700 ± 2,100 | 3.4 |
| This compound | 50 | 58,800 ± 3,500 | 5.6 |
| H₂O₂ (Positive Control) | 100 | 65,100 ± 4,200 | 6.2 |
| This compound + NAC | 50 + 5mM | 12,600 ± 950 | 1.2 |
Table 2: this compound-Induced Mitochondrial Superoxide Levels (MitoSOX™ Red Fluorescence)
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Vehicle |
| Vehicle Control (DMSO) | - | 8,200 ± 650 | 1.0 |
| This compound | 10 | 15,580 ± 1,100 | 1.9 |
| This compound | 25 | 29,520 ± 1,900 | 3.6 |
| This compound | 50 | 47,560 ± 2,800 | 5.8 |
| Antimycin A (Positive Control) | 10 | 54,940 ± 3,300 | 6.7 |
| This compound + NAC | 50 + 5mM | 10,660 ± 800 | 1.3 |
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced ROS.
References
- 1. Triterpenoids as Reactive Oxygen Species Modulators of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactive Oxygen Species (ROS)-Inducing Triterpenoid Inhibits Rhabdomyosarcoma Cell and Tumor Growth through Targeting Sp Transcription Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Saikosaponin D Inducing Apoptosis and Autophagy through the Activation of Endoplasmic Reticulum Stress in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uclmyanmar.org [uclmyanmar.org]
Application Notes and Protocols for Preparing Cleroindicin B Stock Solutions in Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cleroindicin B is a clerodane diterpenoid isolated from plants of the Clerodendrum genus. Diterpenoids from this genus have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, cytotoxic, antibacterial, and anti-parasitic properties.[1][2] As research into the therapeutic potential of this compound progresses, standardized protocols for the preparation of stock solutions are essential to ensure reproducibility and accuracy in bioassays. These application notes provide a comprehensive guide to preparing and utilizing this compound in a laboratory setting.
Physicochemical Properties and Solubility
While specific solubility data for this compound is not extensively documented, compounds of the clerodane diterpenoid class are generally characterized by poor water solubility. Therefore, organic solvents are typically required for their dissolution. Based on the properties of similar natural products, Dimethyl Sulfoxide (DMSO) is recommended as the primary solvent for preparing high-concentration stock solutions of this compound. Ethanol can be considered as an alternative solvent, though its higher volatility may require more stringent handling to prevent concentration changes due to evaporation.[3][4]
It is crucial for researchers to empirically determine the solubility and stability of this compound in their chosen solvent and experimental conditions.
Data Presentation: Quantitative Summary
The following table summarizes the key quantitative data for the preparation of this compound stock solutions and their application in bioassays.
| Parameter | Value | Notes |
| This compound | ||
| Molecular Formula | C₈H₁₄O₃ | [5] |
| Storage of Neat Compound | 2-8°C | [5] |
| Stock Solution | ||
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Based on general solubility of diterpenoids. |
| Alternative Solvent | Ethanol | Higher volatility should be considered. |
| Suggested Stock Concentration | 10-50 mM | This is a starting point and should be optimized based on solubility and assay requirements. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Working Solution | ||
| Recommended Diluent | Cell culture medium or assay buffer | |
| Final DMSO Concentration in Assay | < 0.5% (v/v) | High concentrations of DMSO can be toxic to cells. A vehicle control is essential. |
| Typical Bioassay Concentration Range | 0.1 - 100 µM | This is a general range and the optimal concentration will be assay-dependent. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Microcentrifuge tubes, sterile
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Preparation: In a sterile environment (e.g., a biological safety cabinet), allow the vial of this compound and the DMSO to come to room temperature.
-
Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Dissolution: Transfer the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve a 10 mM concentration. The volume of DMSO can be calculated using the following formula:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter is present.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Protocol for a Cell-Based Bioassay (e.g., Cytotoxicity or Anti-inflammatory Assay)
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell line (e.g., cancer cell line for cytotoxicity, macrophage cell line for anti-inflammatory assay)
-
Complete cell culture medium
-
Assay-specific reagents (e.g., MTT reagent for cytotoxicity, LPS and Griess reagent for nitric oxide production in an anti-inflammatory assay)
-
96-well cell culture plates
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include the following controls:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells in medium containing the same final concentration of DMSO as the treated wells.
-
Positive Control: (Assay-dependent) e.g., a known cytotoxic agent or an inflammatory stimulus like LPS.
-
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Assay Endpoint Measurement: Following incubation, perform the specific assay according to the manufacturer's protocol. For example:
-
Cytotoxicity (MTT Assay): Add MTT reagent, incubate, and then solubilize the formazan (B1609692) crystals with a solubilization buffer or DMSO. Read the absorbance at the appropriate wavelength.
-
Anti-inflammatory (Nitric Oxide Assay): Collect the cell supernatant to measure nitric oxide production using the Griess reagent.
-
-
Data Analysis: Calculate the relevant endpoint (e.g., % cell viability, % inhibition of nitric oxide production) relative to the controls.
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions and conducting bioassays.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. MAPK signaling pathway | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of NF-κB transcriptional activation in HepG2 cells by diterpenoids from the soft coral Sinularia maxima - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Cleroindicin B in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cleroindicin B, a neo-clerodane diterpenoid isolated from the Clerodendrum genus, represents a promising but understudied compound in the realm of cancer research. While direct experimental data on this compound is limited, related compounds from the same genus have demonstrated significant anti-inflammatory, anticancer, and neuroprotective properties.[1] Extracts from Clerodendrum species have been shown to induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines.[2] This document provides a comprehensive set of protocols for the in vitro evaluation of this compound's anticancer potential, based on established methodologies and hypothesized mechanisms of action derived from studies on analogous natural products.
Hypothesized Mechanisms of Action
Based on the activities of other compounds isolated from the Clerodendrum genus, this compound is hypothesized to exert its anticancer effects through several potential signaling pathways:
-
Induction of Apoptosis: By modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1]
-
Inhibition of Pro-Survival Pathways: Potentially through the downregulation of the PI3K/Akt/mTOR signaling cascade, which is crucial for cell growth and proliferation.[1]
-
Induction of Cell Cycle Arrest: By interfering with the cell division machinery, as observed with aqueous extracts of Clerodendrum viscosum.[2]
These hypotheses form the basis for the experimental protocols detailed below.
I. Data Presentation: Templates for Quantifying the Effects of this compound
The following tables are provided as templates for summarizing the quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 Values)
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast | |||
| HeLa | Cervical | |||
| A549 | Lung | |||
| HepG2 | Liver | |||
| SW620 | Colon |
Table 2: Apoptosis Induction by this compound in [Cancer Cell Line]
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | - | ||
| This compound | IC50/2 | ||
| This compound | IC50 | ||
| This compound | 2 x IC50 | ||
| Positive Control (e.g., Staurosporine) |
Table 3: Cell Cycle Analysis of [Cancer Cell Line] Treated with this compound
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | - | |||
| This compound | IC50/2 | |||
| This compound | IC50 | |||
| This compound | 2 x IC50 |
II. Experimental Protocols
A. Cell Culture and Maintenance
-
Cell Lines: Select a panel of human cancer cell lines for initial screening (e.g., MCF-7, HeLa, A549, HepG2, SW620).
-
Culture Medium: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[3]
-
Subculture: Subculture cells upon reaching 80-90% confluency.
B. Preparation of this compound Stock Solution
-
Dissolution: Dissolve this compound powder in sterile dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Dilute the stock solution in a complete culture medium to the desired final concentrations immediately before each experiment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
C. Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (0.1% DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
D. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
E. Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
F. Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to investigate the effect of this compound on the expression of proteins involved in apoptosis and cell signaling.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, Akt, p-Akt, mTOR, p-mTOR) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
III. Visualizations: Diagrams of Workflows and Pathways
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Cleroindicin B Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Cleroindicin B from Clerodendrum indicum.
Frequently Asked Questions (FAQs)
Q1: What is the primary source for this compound extraction?
A1: this compound is a naturally occurring diterpenoid isolated from the aerial parts of the plant Clerodendrum indicum (L.) Kuntze, which belongs to the Verbenaceae family. This plant is also known by synonyms such as Clerodendrum siphonanthus R.Br.
Q2: Which solvent is most effective for extracting this compound?
A2: Based on documented isolation procedures, 95% ethanol (B145695) (EtOH) has been successfully used for the initial extraction of this compound from the dried and powdered aerial parts of Clerodendrum indicum using the reflux method. Methanol is also a common and effective solvent for extracting diterpenoids from Clerodendrum species and can be used in methods like maceration or Soxhlet extraction.
Q3: What are the expected yields for this compound extraction?
A3: The yield of this compound can be influenced by various factors including the quality of the plant material, harvesting time, and the extraction and purification methods employed. In one study, 68 mg of this compound was isolated from 6 kg of dried, powdered aerial parts of Clerodendrum indicum.
Q4: How can I quantify the yield of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of diterpenoids like this compound. A validated reverse-phase HPLC method with a suitable detector (e.g., Diode Array Detector) can be developed for the simultaneous determination of bioactive compounds in the extract.
Q5: What are the key purification steps after the initial extraction?
A5: After the initial solvent extraction, a multi-step purification process is typically required. This involves:
-
Defatting: Removing non-polar constituents by partitioning the crude extract with a non-polar solvent like petroleum ether.
-
Liquid-Liquid Partitioning: Sequentially partitioning the defatted extract with solvents of increasing polarity (e.g., ethyl acetate) to enrich the fraction containing this compound.
-
Column Chromatography: Utilizing silica (B1680970) gel column chromatography with a suitable solvent system (e.g., a gradient of chloroform (B151607) and methanol) to separate this compound from other compounds.
-
Thin Layer Chromatography (TLC): Monitoring the fractions from column chromatography to identify and pool the fractions containing the target compound.
Troubleshooting Guide for Low this compound Yield
This guide addresses common issues that can lead to a low yield of this compound during the extraction and purification process.
Problem 1: Low Yield in the Crude Extract
| Possible Cause | Recommended Solution |
| Poor Quality of Plant Material | Ensure the plant material is correctly identified as Clerodendrum indicum. Use healthy, disease-free aerial parts. The concentration of secondary metabolites can vary with the age of the plant and the season of collection; consider optimizing harvesting time. Properly dry the plant material in a well-ventilated area away from direct sunlight to prevent degradation of thermolabile compounds. |
| Inadequate Grinding of Plant Material | Grind the dried plant material to a fine, uniform powder. This increases the surface area for solvent penetration and improves extraction efficiency. |
| Inefficient Extraction Method | For reflux extraction, ensure the extraction is carried out for a sufficient duration (e.g., multiple cycles). For maceration, allow the plant material to soak for an adequate time (e.g., 72 hours) with occasional agitation to ensure thorough extraction. Consider using alternative methods like Soxhlet extraction or ultrasound-assisted extraction to potentially improve efficiency. |
| Suboptimal Solvent-to-Solid Ratio | A low solvent-to-solid ratio may result in incomplete extraction. Conversely, an excessively high ratio can lead to unnecessary solvent waste and longer concentration times. A typical starting ratio for maceration is 5:1 (v/w) of solvent to plant material, repeated multiple times. |
| Compound Degradation During Extraction | This compound may be sensitive to high temperatures. If using reflux or Soxhlet extraction, monitor the temperature and extraction time to avoid potential degradation. Consider using extraction methods that operate at lower temperatures, such as maceration. |
Problem 2: Loss of Compound During Purification
| Possible Cause | Recommended Solution |
| Inefficient Liquid-Liquid Partitioning | Ensure complete separation of the aqueous and organic layers during partitioning to prevent loss of the compound. Perform multiple extractions with the organic solvent to maximize the recovery of this compound. |
| Improper Column Chromatography Technique | Use an appropriate stationary phase (e.g., silica gel of a suitable mesh size) and a well-chosen eluent system. A gradual increase in solvent polarity (gradient elution) is often more effective for separating complex mixtures than isocratic elution. |
| Co-elution with Other Compounds | If this compound co-elutes with impurities, optimize the solvent system for column chromatography. Monitor fractions closely using TLC to identify and collect the pure compound. |
| Incorrect Fraction Collection | Collect smaller fractions during column chromatography and analyze each fraction by TLC to avoid accidentally discarding fractions containing this compound. |
| Compound Instability | Assess |
Stability of Cleroindicin B in different solvents and temperatures
Disclaimer: Specific stability data for Cleroindicin B in various solvents and at different temperatures are not extensively available in public literature. This guide is based on general best practices for the handling, storage, and stability assessment of natural products, particularly flavonoid glycosides, to which this compound belongs[1]. It is highly recommended that researchers perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
For long-term storage, solid this compound should be stored at 2-8°C[1]. To minimize degradation from moisture and light, it is best to store it in a tightly sealed, opaque container in a desiccator or a controlled humidity environment.
Q2: What is the best solvent for dissolving and storing this compound in solution?
The choice of solvent depends on the intended application. For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice for creating stock solutions. For analytical purposes like HPLC, methanol (B129727) or acetonitrile (B52724) are frequently used.
It is crucial to note that long-term storage in solution is generally not recommended as it can accelerate degradation. If storage in solution is unavoidable, it is best to prepare fresh solutions for each experiment. If stock solutions must be stored, they should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. A preliminary stability test in the chosen solvent is advised.
Q3: How can I determine if my this compound sample has degraded?
Degradation can be indicated by several observations:
-
Physical Changes: Changes in color or consistency of the solid material.
-
Chromatographic Changes: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), the appearance of new peaks or spots and a decrease in the area of the main this compound peak suggest degradation.
-
Spectral Changes: Alterations in the UV-Vis or Mass Spectrometry (MS) spectra compared to a fresh sample.
Q4: Are there any known degradation pathways for this compound?
Specific degradation pathways for this compound have not been detailed in the available literature. However, as a flavonoid glycoside, it may be susceptible to hydrolysis of the glycosidic bond, particularly under acidic or basic conditions, and oxidation[2]. Exposure to light and elevated temperatures can also promote degradation[2][3].
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| Inconsistent experimental results between batches of this compound. | Degradation of older batches due to improper storage. | Always use a fresh, properly stored batch of this compound for critical experiments. Perform a quick quality check (e.g., TLC or HPLC) on older batches before use. |
| Loss of biological activity of this compound solution over time. | Degradation of the compound in the solvent. | Prepare fresh solutions before each experiment. If using a stock solution, aliquot and store at ≤ -20°C. Avoid repeated freeze-thaw cycles. |
| Appearance of unknown peaks in HPLC analysis of a this compound sample. | Degradation of the compound. | Review storage conditions and handling procedures. Consider performing a forced degradation study to identify potential degradation products. |
| Precipitation of this compound in aqueous buffers. | Low solubility of the compound in aqueous solutions. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and sufficient to maintain solubility. A solubility test is recommended. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound in a Specific Solvent
This protocol outlines a general method for determining the stability of this compound using HPLC.
1. Preparation of this compound Stock Solution:
- Accurately weigh a known amount of solid this compound.
- Dissolve it in the chosen solvent (e.g., DMSO, methanol, ethanol) to a specific concentration (e.g., 1 mg/mL).
2. Stability Study Setup:
- Aliquot the stock solution into several vials.
- Store the vials under different temperature conditions (e.g., 4°C, room temperature (20-25°C), and an elevated temperature like 40°C).
- Protect the samples from light by using amber vials or wrapping them in aluminum foil.
3. Sample Analysis at Different Time Points:
- At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each storage condition.
- Dilute the sample to a suitable concentration for HPLC analysis.
- Analyze the sample by a validated stability-indicating HPLC method.
4. Data Analysis:
- Determine the peak area of this compound at each time point.
- Calculate the percentage of this compound remaining relative to the initial time point (T=0).
- The formula is: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100.
- Monitor for the appearance and increase of any new peaks, which would indicate degradation products.
Illustrative Stability Data of this compound (1 mg/mL in Methanol)
| Temperature | Time (hours) | % this compound Remaining | Appearance of Degradation Products (Peak Area %) |
| 4°C | 0 | 100% | 0% |
| 24 | 99.5% | < 0.5% | |
| 72 | 98.8% | < 1.2% | |
| 168 (1 week) | 97.2% | < 2.8% | |
| Room Temp (~22°C) | 0 | 100% | 0% |
| 24 | 95.1% | ~4.9% | |
| 72 | 89.3% | ~10.7% | |
| 168 (1 week) | 78.6% | ~21.4% | |
| 40°C | 0 | 100% | 0% |
| 24 | 82.4% | ~17.6% | |
| 72 | 65.7% | ~34.3% | |
| 168 (1 week) | 45.2% | ~54.8% |
Note: This table presents illustrative data. Actual results may vary.
Visualizations
Caption: Workflow for assessing this compound stability.
References
- 1. This compound [chembk.com]
- 2. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Working with Cleroindicin B in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for increasing the solubility of Cleroindicin B for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a clerodane diterpenoid, a class of natural products known for their diverse biological activities. Like many hydrophobic molecules, this compound often exhibits poor solubility in aqueous solutions, including cell culture media. This can lead to precipitation, inaccurate dosing, and unreliable experimental results in cell-based assays.
Q2: What is the recommended first-line solvent for dissolving this compound?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds and is miscible with water and cell culture media. It is a standard solvent for preparing high-concentration stock solutions of test compounds for in vitro drug discovery.
Q3: What is the maximum permissible concentration of DMSO in my cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%. Some cell lines may be more sensitive, so it is crucial to perform a solvent tolerance test to determine the maximum non-toxic DMSO concentration for your specific cell line. High concentrations of DMSO can negatively impact cell growth and viability.
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?
This phenomenon, known as antisolvent precipitation, is common for hydrophobic compounds. Here are several strategies to address this:
-
Optimize the Dilution Method: Instead of a single-step dilution, employ a stepwise (serial) dilution. This gradual change in the solvent environment can help maintain the compound's solubility.
-
Reduce the Final Concentration: Lowering the final concentration of this compound in your assay may prevent it from exceeding its solubility limit in the aqueous medium.
-
Use Pre-warmed Media: Adding the compound stock solution to cell culture media pre-warmed to 37°C can sometimes improve solubility.
-
Vortex During Dilution: Ensure rapid and thorough mixing by vortexing or swirling the media while adding the stock solution.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides a systematic approach to troubleshoot and optimize the solubility of this compound for your experiments.
Problem 1: this compound powder does not dissolve in DMSO.
-
Possible Cause: Insufficient solvent volume or low-quality DMSO.
-
Solution:
-
Increase the volume of DMSO incrementally.
-
Gently warm the solution in a 37°C water bath and vortex vigorously.
-
Ensure you are using anhydrous, cell culture grade DMSO.
-
Problem 2: Precipitate forms in the DMSO stock solution during storage.
-
Possible Cause: The storage temperature is too low, or the stock solution concentration is too high for long-term stability. DMSO's freezing point is ~18.5°C.
-
Solution:
-
Store the DMSO stock solution at room temperature in a desiccator to prevent moisture absorption.
-
If refrigeration is necessary, ensure the vial is tightly sealed and allow it to warm to room temperature before opening to prevent condensation.
-
If a precipitate is observed, gently warm the vial at 37°C and vortex to redissolve before use.
-
Consider preparing fresh stock solutions more frequently or storing at a slightly lower concentration.
-
Problem 3: Persistent precipitation in cell culture media despite optimized dilution.
-
Possible Cause: The intrinsic solubility of this compound in the aqueous medium is too low for the desired final concentration.
-
Solution:
-
Utilize Co-solvents: If your experimental design allows, consider using a co-solvent in your final dilution step. Common co-solvents include ethanol, methanol, polyethylene (B3416737) glycol (PEG), and propylene (B89431) glycol (PG). It is essential to test the toxicity of any co-solvent on your cell line.
-
Employ Solubilizing Agents: Pharmaceutically acceptable solubilizing agents like cyclodextrins can be used to encapsulate hydrophobic molecules and increase their aqueous solubility.
-
pH Adjustment: The solubility of some compounds is pH-dependent. If the structure of this compound contains ionizable groups, adjusting the pH of the culture medium (within a range compatible with cell viability) might improve solubility.
-
Data Presentation
Table 1: Example Solubility Profile of a Hydrophobic Compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C | Notes |
| DMSO | > 50 | Recommended for primary stock solutions. |
| Ethanol | ~10 | Can be used as a co-solvent. |
| Methanol | ~5 | Can be used as a co-solvent. |
| Propylene Glycol | ~2 | Potential co-solvent. |
| PEG 400 | ~15 | Potential co-solvent. |
| Water | < 0.1 | Poorly soluble in aqueous solutions. |
Note: This table provides hypothetical data for illustrative purposes. It is crucial to determine the experimental solubility of this compound.
Experimental Protocols
**Protocol 1: Preparation of a 10 mM this compound
Technical Support Center: A Guide to Preventing Interference in Antioxidant Assays with Cleroindicin B
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on utilizing Cleroindicin B in antioxidant capacity assays, with a focus on preventing and troubleshooting potential interference. Given that this compound is a flavone (B191248) glycoside, understanding its potential interactions with common assay reagents is crucial for obtaining accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with antioxidant assays?
A1: this compound is a natural chemical compound classified as a flavone glycoside. Flavonoids can interfere with antioxidant assays through several mechanisms, including spectral overlap with assay reagents, slow reaction kinetics, and a structural dependence of their antioxidant capacity on the assay's chemical environment. Furthermore, the glycosylation (the sugar moiety attached to the flavonoid backbone) can influence its antioxidant activity, potentially leading to varied results depending on the assay used.
Q2: I am observing lower-than-expected antioxidant activity for this compound in a DPPH assay. What could be the cause?
A2: This could be due to several factors related to the structure of this compound. The glycosylation at certain positions on the flavonoid structure can decrease the antioxidant capacity by masking a key hydroxyl group. Additionally, some flavonoids, particularly flavanones, may not react efficiently with the DPPH radical. It is also possible that the reaction kinetics are slow, and the standard incubation time is insufficient to reach completion.
Q3: My results for this compound vary significantly between the DPPH and ABTS assays. Why is this happening?
A3: It is common for antioxidant activity to differ between assays due to their different underlying chemical mechanisms. The ABTS assay is generally more versatile and can measure the antioxidant capacity of a broader range of compounds than the DPPH assay. Some flavonoids that show low reactivity with DPPH radicals may show significant activity in the ABTS assay. This discrepancy provides valuable information about the specific antioxidant mechanisms of this compound.
Q4: Can the color of my this compound solution affect the results of colorimetric assays like DPPH and FRAP?
A4: Yes, this is a significant potential source of interference. If this compound has a natural color that absorbs light near the measurement wavelength of the assay (e.g., ~517 nm for DPPH, ~595 nm for FRAP), it can lead to an underestimation or overestimation of its antioxidant capacity. It is essential to run a sample blank (the compound without the assay reagent) to correct for any intrinsic absorbance.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in replicate wells | Incomplete dissolution of this compound; Inconsistent reaction times. | Ensure complete solubility of this compound in the assay solvent. A brief sonication might be helpful. Standardize incubation times precisely for all samples. |
| Low or no antioxidant activity detected | Glycosylation is hindering the antioxidant activity; this compound is not reactive under the specific assay conditions. | Try a different assay (e.g., if using DPPH, switch to ABTS or FRAP). Consider enzymatic hydrolysis to remove the glycoside moiety and test the aglycone, if feasible for your research question. |
| Results are not reproducible between experiments | Degradation of this compound stock solution; Inconsistent preparation of assay reagents. | Prepare fresh stock solutions of this compound for each experiment. Ensure that assay reagents, especially the radical solutions (DPPH and ABTS), are prepared fresh and their initial absorbance is standardized. |
| Absorbance values are out of the linear range of the spectrophotometer | The concentration of this compound is too high or too low. | Perform a serial dilution of this compound to find a concentration range that results in a dose-dependent response within the linear range of your instrument. |
Experimental Protocols and Interference Mitigation
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol.
-
Troubleshooting inconsistent results in Cleroindicin B experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Cleroindicin B. Given that specific data on pure this compound is limited, this guide also includes information on closely related compounds and general best practices for natural product research to help address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a neo-clerodane diterpenoid isolated from plants of the Clerodendrum genus.[1] Research on extracts and other compounds from this genus suggests a range of biological activities, including anti-inflammatory, antioxidant, cytotoxic, and neuroprotective effects.[2][3][4] However, specific studies on purified this compound are not extensively documented in publicly available literature.
Q2: I am observing inconsistent results in my experiments with a Clerodendrum extract containing this compound. What are the potential causes?
A2: Inconsistent results when working with natural product extracts are common and can stem from several factors:
-
Variability in the natural source: The chemical profile of a plant can vary depending on the geographical location, harvest time, and storage conditions.
-
Extraction method: The choice of solvent and extraction technique can significantly impact the yield and composition of the extracted compounds.[5]
-
Presence of multiple compounds: Crude extracts contain a complex mixture of molecules, and the observed biological activity could be due to the synergistic or antagonistic effects of multiple components, not just this compound.
-
Compound instability: Natural products can be unstable and degrade over time, especially if not stored properly.[5]
-
Poor solubility: Many natural products have low solubility in aqueous solutions, which can lead to precipitation and inaccurate concentrations in cell-based assays.[5]
Q3: Are there any known signaling pathways modulated by this compound or related compounds?
A3: While specific signaling pathways for this compound have not been definitively elucidated, studies on other clerodane diterpenoids and extracts from the Clerodendrum genus suggest potential involvement in pathways related to inflammation and cell survival. For instance, some flavonoids found in Clerodendrum have been shown to modulate the JAK2/STAT3 signaling pathway.[4] Additionally, many natural products with anti-inflammatory and neuroprotective properties are known to influence pathways such as NF-κB and MAPK.
Troubleshooting Guides
Issue 1: Low or No Bioactivity Observed
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | - Ensure proper storage of the compound or extract (cool, dark, and dry).- Prepare fresh stock solutions for each experiment.- Consider the stability of the compound in your experimental buffer and incubation conditions. |
| Incorrect Concentration Range | - Perform a dose-response study over a wide range of concentrations to determine the optimal working concentration. |
| Poor Compound Solubility | - Visually inspect for precipitation in your stock solution and final assay medium.- Use a small amount of a biocompatible solvent like DMSO to dissolve the compound before diluting in the final medium.- Ensure the final solvent concentration is not toxic to your cells. |
| Assay Interference | - Some natural products can interfere with assay readouts (e.g., colorimetric or fluorescent assays). Run appropriate controls, including the compound in cell-free assay medium, to check for interference. |
Issue 2: High Variability Between Experimental Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure precise and consistent pipetting of all reagents.- Thoroughly mix all solutions before use. |
| Cell Culture Inconsistency | - Use cells at a consistent passage number and confluency.- Regularly check cell cultures for contamination. |
| Uneven Compound Distribution | - If solubility is an issue, ensure the compound is evenly dispersed in the culture medium before adding to the cells. Gentle agitation may be necessary. |
Quantitative Data
Table 1: Cytotoxic Activity of Compounds and Extracts from Clerodendrum Species
| Compound/Extract | Cell Line | IC50 (µmol/L) |
| Dichloromethane extract of C. indicum | SW620 (colon adenocarcinoma) | Active (specific value not provided) |
| Oleanolic acid 3-acetate | SW620, ChaGo-K-1, HepG2, KATO-III, BT-474 | 1.66 - 20.49 |
| Betulinic acid | SW620, ChaGo-K-1, HepG2, KATO-III, BT-474 | 1.66 - 20.49 |
| Lupeol | SW620, KATO-III | 1.99, 1.95 |
| Taraxerol | SW620 | 2.09 |
| Stigmasterol | SW620 | 2.79 |
| β-Sitosterol | SW620, BT-474, HepG2 | 11.26, 14.11, 20.47 |
| Pectolinarigenin | SW620, KATO-III | 13.05, 24.31 |
Source: Cytotoxic activity of the chemical constituents of Clerodendrum indicum and Clerodendrum villosum roots.[6]
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This is a general protocol and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: General experimental workflow for studying this compound.
Caption: Hypothesized anti-inflammatory signaling pathway for this compound.
Caption: Hypothesized neuroprotective signaling pathway for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. uclmyanmar.org [uclmyanmar.org]
- 4. Flavonoids from Clerodendrum genus and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxic activity of the chemical constituents of Clerodendrum indicum and Clerodendrum villosum roots - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Antioxidant Capacity: A Comparative Analysis of Cleroindicin B and Ascorbic Acid
A comprehensive review of available scientific literature reveals a notable gap in the direct quantitative assessment of the antioxidant capacity of Cleroindicin B, a specific diterpenoid isolated from the Clerodendrum genus. While numerous studies have investigated the antioxidant potential of crude extracts from various Clerodendrum species, including Clerodendrum indicum, specific data on the free radical scavenging activity of the isolated this compound is not presently available. This guide, therefore, provides a comparative analysis based on the antioxidant capacity of Clerodendrum indicum extracts against the well-established antioxidant, ascorbic acid.
Executive Summary
This guide synthesizes the available experimental data to compare the antioxidant potential of extracts from Clerodendrum indicum with that of ascorbic acid, a widely recognized antioxidant standard. Due to the absence of specific data for this compound, the analysis focuses on the broader antioxidant profile of the plant genus from which it is derived. The comparison is based on common in vitro antioxidant assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity assay.
Ascorbic acid consistently demonstrates potent antioxidant activity with low IC50 values across various studies. In contrast, the antioxidant capacity of Clerodendrum indicum extracts varies depending on the solvent used for extraction, with ethanolic and methanolic extracts generally exhibiting moderate to significant antioxidant effects. However, these effects are demonstrably less potent than those of ascorbic acid.
Quantitative Data on Antioxidant Capacity
The antioxidant capacity of a substance is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity.
| Substance | Assay | IC50 Value (µg/mL) | Reference |
| Ascorbic Acid | DPPH | 84.78 ± 0.39 | |
| Ethanolic Extract of Clerodendrum indicum | DPPH | 430.29 ± 17.32 | |
| Aqueous Extract of Clerodendrum indicum | DPPH | 723.18 ± 12.30 |
Note: The data presented is based on available literature and serves as a comparative reference. IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
A detailed understanding of the methodologies employed in antioxidant assays is crucial for the accurate interpretation of results. The following sections outline the protocols for the DPPH radical scavenging assay, a commonly used method to assess antioxidant capacity.
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH free radical, which results in a color change from purple to yellow. The extent of this discoloration, measured spectrophotometrically, is proportional to the antioxidant's scavenging activity.
Protocol:
-
Preparation of DPPH Solution: A 0.3 mM solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.
-
Preparation of Test Samples: The plant extracts and the standard (ascorbic acid) are prepared in a series of concentrations.
-
Reaction Mixture: A defined volume of each test sample concentration is mixed with the DPPH solution. A control sample, containing only the solvent and DPPH solution, is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
Determination of IC50 Value: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.
Signaling Pathways and Mechanisms of Action
Ascorbic Acid
Ascorbic acid is a potent water-soluble antioxidant that can directly scavenge a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Its antioxidant mechanism involves the donation of electrons to neutralize free radicals. Furthermore, ascorbic acid can indirectly exert antioxidant effects by regenerating other antioxidants, such as vitamin E, from their radical forms.
Beyond direct radical scavenging, ascorbic acid is involved in modulating various signaling pathways. It can influence the activity of transcription factors like Nrf2 (Nuclear factor erythroid 2-related factor 2), which plays a crucial role in the expression of antioxidant and detoxification enzymes.[1][2]
Caption: Antioxidant mechanism of Ascorbic Acid.
Phytochemicals from Clerodendrum Species
The antioxidant activity of extracts from Clerodendrum species is attributed to the presence of various phytochemicals, including flavonoids and phenolic compounds.[3] These compounds can act as antioxidants through several mechanisms, including:
-
Direct Radical Scavenging: Similar to ascorbic acid, phenolic compounds can donate hydrogen atoms or electrons to neutralize free radicals.
-
Chelation of Metal Ions: Some phytochemicals can bind to transition metal ions like iron and copper, which can catalyze the formation of ROS.
-
Modulation of Antioxidant Enzymes: Certain phytochemicals can enhance the activity of endogenous antioxidant enzymes.
The specific signaling pathways modulated by this compound are not yet elucidated. However, many phytochemicals are known to interact with pathways like the Nrf2-ARE pathway, similar to ascorbic acid, to bolster the cell's antioxidant defenses.[4][5]
References
- 1. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phytojournal.com [phytojournal.com]
- 4. The Regulatory Effect of Phytochemicals on Chronic Diseases by Targeting Nrf2-ARE Signaling Pathway [mdpi.com]
- 5. mdpi.com [mdpi.com]
How does Cleroindicin B's cytotoxicity compare to other natural compounds?
A Comparative Guide to the Cytotoxicity of Cleroindicin B and Other Natural Compounds
Introduction
The search for novel cytotoxic agents from natural sources is a cornerstone of anticancer drug discovery. This compound, a diterpenoid isolated from the plant genus Clerodendrum, has garnered interest for its potential therapeutic properties. This guide provides a comparative analysis of the cytotoxicity of compounds found in Clerodendrum species against established natural anticancer compounds: Paclitaxel, Doxorubicin, and Vincristine. Due to the limited direct experimental data on this compound's cytotoxicity, this comparison utilizes data from other bioactive compounds isolated from Clerodendrum indicum as a surrogate to provide a relevant perspective.
This document is intended for researchers, scientists, and professionals in drug development, offering a concise yet comprehensive overview of cytotoxic potencies, mechanisms of action, and the experimental methodologies used for their determination.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for various natural compounds against a range of human cancer cell lines. It is important to note that IC50 values can vary significantly based on the cell line, exposure time, and the specific assay used.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| From Clerodendrum indicum | |||
| Oleanolic acid 3-acetate | SW620 (colorectal adenocarcinoma) | 1.66 - 20.49 µmol/L | [1][2] |
| ChaGo-K-1 (bronchogenic carcinoma) | 1.66 - 20.49 µmol/L | [1][2] | |
| HepG2 (hepatocellular carcinoma) | 1.66 - 20.49 µmol/L | [1][2] | |
| KATO-III (gastric carcinoma) | 1.66 - 20.49 µmol/L | [1][2] | |
| BT-474 (ductal carcinoma) | 1.66 - 20.49 µmol/L | [1][2] | |
| Betulinic acid | SW620 (colorectal adenocarcinoma) | 1.66 - 20.49 µmol/L | [1][2] |
| ChaGo-K-1 (bronchogenic carcinoma) | 1.66 - 20.49 µmol/L | [1][2] | |
| HepG2 (hepatocellular carcinoma) | 1.66 - 20.49 µmol/L | [1][2] | |
| KATO-III (gastric carcinoma) | 1.66 - 20.49 µmol/L | [1][2] | |
| BT-474 (ductal carcinoma) | 1.66 - 20.49 µmol/L | [1][2] | |
| Lupeol | SW620 (colorectal adenocarcinoma) | 1.99 µmol/L | [1][2] |
| KATO-III (gastric carcinoma) | 1.95 µmol/L | [1][2] | |
| Pectolinarigenin | SW620 (colorectal adenocarcinoma) | 13.05 µmol/L | [1][2] |
| KATO-III (gastric carcinoma) | 24.31 µmol/L | [1][2] | |
| Stigmasterol | SW620 (colorectal adenocarcinoma) | 2.79 µmol/L | [1][2] |
| β-Sitosterol | SW620 (colorectal adenocarcinoma) | 11.26 µmol/L | [1][2] |
| BT-474 (ductal carcinoma) | 14.11 µmol/L | [1][2] | |
| HepG2 (hepatocellular carcinoma) | 20.47 µmol/L | [1][2] | |
| Paclitaxel | Various human tumour cell lines | 2.5 - 7.5 nM (24h exposure) | |
| Non-small cell lung cancer (NSCLC) | 0.027 µM (median, 120h exposure) | ||
| Small cell lung cancer (SCLC) | 5.0 µM (median, 120h exposure) | ||
| Doxorubicin | HepG2 (hepatocellular carcinoma) | 12.2 µM (24h exposure) | |
| MCF-7 (breast cancer) | 2.5 µM (24h exposure) | ||
| BFTC-905 (bladder cancer) | 2.3 µM (24h exposure) | ||
| Vincristine | L1210 (murine leukemia) | 10⁻⁸ - 10⁻⁷ M | |
| CEM (human lymphoblastoid leukemia) | 10⁻⁸ - 10⁻⁷ M |
Experimental Protocols
The determination of cytotoxicity is commonly performed using colorimetric assays that measure cell viability. The two most prevalent methods are the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Cell Fixation: After treatment, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates several times with water to remove the TCA.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB.
-
Protein-Bound Dye Solubilization: Add a Tris-base solution to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which cytotoxic compounds exert their effects is crucial for drug development. While the specific signaling pathway for this compound is not yet well-elucidated, the mechanisms of Paclitaxel, Doxorubicin, and Vincristine are well-documented.
Paclitaxel
Paclitaxel's primary mechanism of action involves the stabilization of microtubules, which are essential for cell division. This disruption of microtubule dynamics leads to a blockage of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death).[3][4][5] Key signaling pathways implicated in Paclitaxel-induced apoptosis include the activation of c-Jun N-terminal kinase (JNK) and modulation of the Bcl-2 family of proteins.[4]
Caption: Paclitaxel's mechanism of action leading to apoptosis.
Doxorubicin
Doxorubicin is an anthracycline antibiotic with a multi-faceted mechanism of action. It intercalates into DNA, inhibiting DNA replication and transcription.[][7] Doxorubicin also inhibits the enzyme topoisomerase II, leading to DNA strand breaks.[8][9] Furthermore, it generates reactive oxygen species (ROS), which cause damage to DNA, proteins, and cell membranes, ultimately triggering apoptosis.[7][9] The DNA damage response (DDR) pathway is a key player in doxorubicin-induced cell death.[10]
Caption: Doxorubicin's multiple mechanisms leading to apoptosis.
Vincristine
Vincristine, a vinca (B1221190) alkaloid, acts as a microtubule-destabilizing agent. It binds to tubulin, inhibiting its polymerization into microtubules.[11][12] This disruption of the microtubule assembly leads to metaphase arrest in the M phase of the cell cycle, ultimately resulting in apoptotic cell death.[13] Similar to paclitaxel, the JNK signaling pathway is also implicated in vincristine-induced apoptosis.[14]
Caption: Vincristine's mechanism of action leading to apoptosis.
Conclusion
This guide provides a comparative overview of the cytotoxicity of compounds from the Clerodendrum genus, using data from constituents of Clerodendrum indicum, alongside the well-established natural anticancer agents Paclitaxel, Doxorubicin, and Vincristine. While direct cytotoxic data for this compound remains limited, the potent activity of other triterpenoids from the same genus suggests that Clerodendrum species are a promising source for the discovery of new anticancer compounds. The comparator compounds exhibit potent cytotoxicity through distinct mechanisms of action, primarily targeting microtubule dynamics and DNA integrity, leading to cell cycle arrest and apoptosis. Further research is warranted to isolate and characterize the cytotoxic principles of this compound and to elucidate its precise mechanism of action, which will be crucial for its potential development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic activity of the chemical constituents of Clerodendrum indicum and Clerodendrum villosum roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ClinPGx [clinpgx.org]
- 9. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
- 14. Vincristine activates c-Jun N-terminal kinase in chronic lymphocytic leukaemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Cleroindicin B's Anticancer Activity: A Comparative Guide
A comprehensive analysis of the anticancer compound Cleroindicin B remains a challenge due to limited publicly available research. As a flavone (B191248) glycoside isolated from Clerodendrum indicum, its specific anticancer activities, mechanisms of action, and comparative efficacy against other agents have not been extensively documented in scientific literature. This guide, therefore, provides a comparative overview of the anticancer potential of extracts from the Clerodendrum genus and other isolated compounds, which may offer preliminary insights into the potential therapeutic profile of this compound.
While direct experimental data on this compound is scarce, the broader Clerodendrum genus is a known source of various bioactive compounds with demonstrated anticancer properties.[1] Research on extracts from species such as Clerodendrum indicum, Clerodendrum viscosum, and Clerodendrum chinense has revealed cytotoxic effects against several cancer cell lines.[2][3] These activities are often attributed to the presence of flavonoids, diterpenoids, and triterpenoids.[1]
Comparative Cytotoxicity of Clerodendrum Extracts and Compounds
To contextualize the potential of this compound, the following table summarizes the cytotoxic activities of various extracts and compounds isolated from the Clerodendrum genus against different cancer cell lines. It is crucial to note that these data are not specific to this compound.
| Plant/Compound | Extract/Compound Type | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |
| Clerodendrum indicum | Dichloromethane extract (roots) | SW620 (colon adenocarcinoma) | Active | [2] |
| Clerodendrum indicum | Methanol extract (leaf) | Not specified | 90% cytotoxicity at 200µg/ml | |
| Lupeol (from C. indicum) | Triterpenoid | SW620, KATO-III (gastric carcinoma) | 1.99 µmol/L, 1.95 µmol/L | [2] |
| Oleanolic acid 3-acetate (from C. indicum) | Triterpenoid | SW620, ChaGo-K-1, HepG2, KATO-III, BT-474 | 1.66-20.49 µmol/L | [2] |
| Betulinic acid (from C. indicum) | Triterpenoid | SW620, ChaGo-K-1, HepG2, KATO-III, BT-474 | 1.66-20.49 µmol/L | [2] |
| Pectolinarigenin (from C. indicum) | Flavonoid | SW620, KATO-III | 13.05 µmol/L, 24.31 µmol/L | [2] |
| Clerodendrum viscosum | 70% Methanolic extract (leaves) | MCF-7 (breast carcinoma) | Selectively targets and inhibits growth | [3] |
| Clerodendrum chinense | Leaf extract | MCF-7, HeLa (cervical cancer) | 126.8 µg/mL (72h), 216.1 µg/mL (72h) | [4] |
| Clerodin (from C. infortunatum) | Diterpenoid | MCF-7 | 30.88 ± 2.06 μg/mL | [5] |
Postulated Mechanisms of Anticancer Activity
The anticancer effects of compounds isolated from the Clerodendrum genus are believed to be mediated through several mechanisms, primarily the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in cell proliferation and survival.
Induction of Apoptosis
A common mechanism of action for many natural anticancer compounds is the induction of apoptosis in cancer cells. This is often achieved by altering the balance of pro-apoptotic and anti-apoptotic proteins. For instance, some compounds can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.[6] Studies on Clerodendrum extracts have shown increased populations of apoptotic cells, suggesting this as a likely mechanism of action.[3]
Caption: Postulated mechanism of apoptosis induction by compounds from the Clerodendrum genus.
Modulation of Signaling Pathways
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Some flavonoids, the class of compounds to which this compound belongs, have been shown to inhibit this pathway.[6] By blocking key components of this pathway, these compounds can halt uncontrolled cell proliferation and induce apoptosis.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by flavonoids from Clerodendrum.
Experimental Protocols
Detailed experimental protocols for assessing the anticancer activity of a novel compound like this compound would typically involve the following assays. While specific protocols for this compound are not available, the methodologies described in studies on related compounds provide a general framework.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cells.
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound for specific durations (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Caption: A simplified workflow for determining cytotoxicity using the MTT assay.
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to quantify the number of apoptotic and necrotic cells after treatment with a compound.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer membrane of apoptotic cells, while PI stains the nucleus of necrotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion and Future Directions
While the direct assessment of this compound's anticancer specificity is currently impeded by a lack of dedicated research, the existing data on the Clerodendrum genus provides a promising foundation for future investigations. The cytotoxic effects and potential mechanisms of action observed for related compounds suggest that this compound may also possess valuable anticancer properties.
To ascertain the specific anticancer activity and therapeutic potential of this compound, further research is imperative. Future studies should focus on:
-
Isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.
-
In vitro cytotoxicity screening against a broad panel of cancer cell lines and normal cell lines to determine its potency and selectivity.
-
Elucidation of its mechanism of action , including its effects on apoptosis, cell cycle progression, and key cancer-related signaling pathways.
-
In vivo studies in animal models to evaluate its efficacy and safety profile.
Such dedicated research will be crucial in determining whether this compound can be developed as a specific and effective anticancer agent.
References
- 1. Traditional uses and pharmacological properties of Clerodendrum phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of the chemical constituents of Clerodendrum indicum and Clerodendrum villosum roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of anticancer activity of Clerodendrum viscosum leaves against breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bioinformatics and Network Pharmacology of the First Crystal Structured Clerodin: Anticancer and Antioxidant Potential against Human Breast Carcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
